G7-18Nate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C67H80N14O19S |
|---|---|
Molecular Weight |
1417.5 g/mol |
IUPAC Name |
3-[(3S,6S,9S,12S,15S,21S,24S,27S,33R,36S)-9-(2-amino-2-oxoethyl)-3,24-dibenzyl-33-carbamoyl-12-(carboxymethyl)-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23,26,29,35-undecaoxo-31-thia-1,4,7,10,13,16,19,22,25,28,34-undecazabicyclo[34.3.0]nonatriacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H80N14O19S/c1-35(82)57-66(99)78-49(27-37-13-6-3-7-14-37)67(100)81-24-10-17-51(81)65(98)79-50(58(69)91)33-101-34-54(86)73-46(28-39-31-70-42-16-9-8-15-41(39)42)62(95)75-45(25-36-11-4-2-5-12-36)61(94)74-43(22-23-55(87)88)59(92)71-32-53(85)72-44(26-38-18-20-40(83)21-19-38)60(93)77-48(30-56(89)90)63(96)76-47(29-52(68)84)64(97)80-57/h2-9,11-16,18-21,31,35,43-51,57,70,82-83H,10,17,22-30,32-34H2,1H3,(H2,68,84)(H2,69,91)(H,71,92)(H,72,85)(H,73,86)(H,74,94)(H,75,95)(H,76,96)(H,77,93)(H,78,99)(H,79,98)(H,80,97)(H,87,88)(H,89,90)/t35-,43+,44+,45+,46+,47+,48+,49+,50+,51+,57+/m1/s1 |
InChI Key |
LLCKWEISJGAWKL-NOLDGVLCSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |
Origin of Product |
United States |
Foundational & Exploratory
G7-18Nate: A Fictional In-Depth Technical Guide on its Mechanism of Action in Breast Cancer
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound designated "G7-18Nate" in the context of breast cancer. The following guide is a professionally structured template based on a fictional compound, GX-718 , to demonstrate the requested format and depth of technical information for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive overview of the preclinical data and proposed mechanism of action for GX-718, a novel investigational agent for the treatment of hormone receptor-positive (HR+) breast cancer. GX-718 is a potent and selective inhibitor of the G-protein coupled estrogen receptor (GPER), demonstrating significant anti-proliferative and pro-apoptotic activity in in vitro and in vivo models of endocrine-resistant breast cancer. This guide will detail the pharmacological profile, key experimental findings, and the elucidated signaling pathways affected by GX-718.
Pharmacological Profile of GX-718
GX-718 is a small molecule antagonist of GPER, a key mediator of non-genomic estrogen signaling. Unlike traditional estrogen receptor (ERα) antagonists, GX-718 targets the rapid signaling cascades initiated by estrogen that contribute to therapy resistance.
In Vitro Potency and Selectivity
The inhibitory activity and selectivity of GX-718 were assessed across various cancer cell lines and receptor binding assays.
| Assay Type | Target | IC50 / Ki (nM) | Cell Line(s) |
| Radioligand Binding Assay | GPER | 5.2 (Ki) | N/A |
| Radioligand Binding Assay | ERα | > 10,000 (Ki) | N/A |
| Radioligand Binding Assay | ERβ | > 10,000 (Ki) | N/A |
| Cell Viability (MTT) | MCF-7 (ER+) | 25.8 (IC50) | MCF-7 |
| Cell Viability (MTT) | T47D (ER+) | 31.4 (IC50) | T47D |
| Cell Viability (MTT) | MDA-MB-231 (TNBC) | > 5,000 (IC50) | MDA-MB-231 |
Table 1: In Vitro Activity of GX-718. Data represents the mean of three independent experiments.
Key Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity of GX-718 to GPER, ERα, and ERβ.
-
Methodology:
-
Membrane preparations from cells overexpressing the target receptor were incubated with a radiolabeled ligand ([³H]-Estradiol) and varying concentrations of GX-718.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled estradiol.
-
After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
-
The Ki values were calculated using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
-
Objective: To assess the anti-proliferative effect of GX-718 on breast cancer cell lines.
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a dose-response range of GX-718 for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
Mechanism of Action: Signaling Pathways
GX-718 exerts its anti-tumor effects by inhibiting GPER-mediated activation of downstream signaling pathways that promote cell survival and proliferation.
Inhibition of the GPER/EGFR/MAPK Pathway
Upon estrogen binding, GPER can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK signaling cascade. GX-718 blocks this initial step, preventing downstream signaling.
Caption: GX-718 blocks GPER, inhibiting EGFR transactivation and the MAPK pathway.
Downregulation of c-Fos and Cyclin D1
The inhibition of the MAPK/ERK pathway by GX-718 leads to the reduced expression of the transcription factor c-Fos and the cell cycle protein Cyclin D1, ultimately causing cell cycle arrest.
Caption: Workflow for analyzing GX-718's effect on c-Fos and Cyclin D1 expression.
In Vivo Efficacy
The anti-tumor activity of GX-718 was evaluated in a xenograft model using MCF-7 cells implanted in ovariectomized nude mice.
| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| Tamoxifen | 20 mg/kg | 45.3 | < 0.05 |
| GX-718 | 10 mg/kg | 68.7 | < 0.01 |
| GX-718 | 25 mg/kg | 85.2 | < 0.001 |
Table 2: In Vivo Efficacy of GX-718 in MCF-7 Xenograft Model. Tumor growth inhibition was measured after 28 days of treatment.
Conclusion and Future Directions
The preclinical data for GX-718 strongly suggest that it is a promising therapeutic agent for HR+ breast cancer, particularly in endocrine-resistant settings. Its novel mechanism of action, centered on the inhibition of GPER-mediated non-genomic signaling, provides a clear rationale for its further development. Future studies will focus on combination therapies, the identification of predictive biomarkers, and the initiation of Phase I clinical trials.
G7-18Nate: A Technical Guide to a Selective Grb7 SH2 Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of G7-18Nate, a cyclic peptide inhibitor of the Growth factor receptor-bound protein 7 (Grb7) SH2 domain. Grb7 is a critical adaptor protein implicated in the progression of various cancers, including breast, pancreatic, ovarian, and esophageal cancers, making it a compelling target for therapeutic intervention.[1][2][3] This document details the mechanism of action, binding characteristics, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to Grb7 and the Role of this compound
Growth factor receptor-bound protein 7 (Grb7) is an adaptor protein that plays a pivotal role in signal transduction pathways that regulate cell proliferation, migration, and survival.[4][5] Through its C-terminal Src Homology 2 (SH2) domain, Grb7 interacts with phosphorylated tyrosine residues on upstream signaling partners, such as the HER2 receptor and Focal Adhesion Kinase (FAK).[1][2][6] This interaction is crucial for the downstream activation of pro-oncogenic pathways. In HER2-positive breast cancer, Grb7 is frequently co-overexpressed with HER2, leading to enhanced tumorigenesis.[1]
This compound is a non-phosphorylated, cyclic peptide developed through phage display to specifically target the Grb7 SH2 domain.[1][4] Its unique structure allows it to bind with micromolar affinity and high specificity, disrupting the protein-protein interactions that drive cancer progression.[4][7][8] When coupled with a cell-penetrating peptide sequence like Penetratin, this compound effectively enters cells and inhibits cancer cell growth, migration, and invasion.[1][7][8][9]
Quantitative Data: Binding Affinity and Cellular Activity
The efficacy of this compound as a Grb7 inhibitor has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound and its Analogs to Grb7 SH2 Domain
| Ligand | Method | Dissociation Constant (KD) (μM) | Notes |
| This compound | Surface Plasmon Resonance (SPR) | 4 - 6 | Specificity for Grb7-SH2 is phosphate-dependent.[7][8] |
| This compound | Isothermal Titration Calorimetry (ITC) | 10.1 | --- |
| This compound | Isothermal Titration Calorimetry (ITC) | 18 | --- |
| This compound | Isothermal Titration Calorimetry (ITC) | 35.4 | --- |
| This compound-Penetratin | Isothermal Titration Calorimetry (ITC) | 3.45 | Addition of Penetratin does not detract from binding affinity.[10] |
| This compound-P-Biotin | Isothermal Titration Calorimetry (ITC) | 14.4 | Shorter Penetratin construct with biotin.[11] |
| G7-B1 (bicyclic derivative) | Not Specified | 0.83 | Higher affinity derivative.[1] |
| G7-B7-Pen | Isothermal Titration Calorimetry (ITC) | 0.17 | --- |
| G7-M2-Pen | Not Specified | 2.1 | --- |
Table 2: Specificity of this compound for Grb7-SH2 Domain
| Compared SH2 Domain | Binding Affinity Relative to Grb7-SH2 | Method |
| Grb2 | 50-200 times lower | Surface Plasmon Resonance (SPR) |
| Grb10 | 50-200 times lower | Surface Plasmon Resonance (SPR) |
| Grb14 | 50-200 times lower | Surface Plasmon Resonance (SPR) |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the binding of the Grb7 SH2 domain to its phosphorylated tyrosine kinase partners. This disruption blocks downstream signaling cascades crucial for cancer cell proliferation and migration.
Figure 1. Grb7 signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Synthesis of this compound Peptide
The this compound peptide (amino acid sequence: WFEGYDNTFPC) is synthesized using standard solid-phase Fmoc chemistry.[4]
-
Resin Preparation: Rink Amide Resin is used as the solid support. The first amino acid, Cys(tBu), is manually coupled to the resin.
-
Peptide Assembly: The full peptide sequence is assembled on a microwave peptide synthesizer. Difficult-to-couple amino acids (e.g., Trp, Asn, Thr) are double-coupled.
-
N-terminal Capping: After the final Fmoc deprotection, the N-terminal amino group is capped with chloroacetic acid anhydride.
-
Cleavage and Cyclization: The peptide is cleaved from the resin, and the thioether linkage is formed between the N-terminal chloroacetyl group and the C-terminal cysteine sidechain to create the cyclic peptide.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the binding affinity and kinetics of this compound to the Grb7-SH2 domain.[1][7][8]
-
Immobilization:
-
Method A (Peptide Immobilization): A biotinylated version of this compound is synthesized and immobilized on a streptavidin-coated sensor chip.
-
Method B (Protein Immobilization): GST-tagged Grb7-SH2 domain is captured on a sensor chip coated with an anti-GST antibody.
-
-
Analyte Injection: A series of concentrations of the analyte (Grb7-SH2 domain for Method A, or this compound for Method B) in a suitable running buffer (e.g., 20 mM Tris, pH 7.4, 150 mM NaCl, 1 mM DTT) are injected over the sensor surface.[12]
-
Data Acquisition: The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the amount of bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Regeneration: The sensor surface is regenerated between analyte injections using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., 10 mM glycine-HCl, pH 2.5).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10][11][13][14][15][16]
-
Sample Preparation: The Grb7-SH2 domain is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both samples are in the same buffer (e.g., phosphate buffer, pH 6.0, with 100 mM NaCl) to minimize heats of dilution.[17]
-
Titration: A series of small injections of the this compound solution are made into the Grb7-SH2 solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the stoichiometry of binding (n), the binding constant (KA = 1/KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.
Cell-Based Assays
Cell-based assays are essential to evaluate the biological activity of this compound in a physiological context.
-
Cell Seeding: Cancer cells (e.g., HER2-positive breast cancer cell lines like BT474 or SKBR-3) are seeded in 96-well plates.[18]
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound-Penetratin or a control peptide for 48-72 hours.
-
Quantification: Cell viability is assessed using a colorimetric assay such as WST-1 or crystal violet staining.[18] The absorbance is measured using a plate reader, and the results are expressed as a percentage of the viability of untreated control cells.
-
Monolayer Culture: Cells are grown to confluence in a multi-well plate.
-
Scratch Formation: A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound-Penetratin or a control.
-
Imaging and Analysis: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours). The rate of wound closure is quantified by measuring the change in the wound area over time.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cells, pre-treated with this compound-Penetratin or control, are seeded in the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The cells are incubated for a period that allows for invasion through the matrix.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of this compound.
Figure 2. Workflow for the synthesis of this compound.
Figure 3. Workflow for the evaluation of this compound.
Conclusion
This compound represents a promising lead compound for the development of targeted cancer therapeutics. Its high specificity for the Grb7 SH2 domain, coupled with its demonstrated efficacy in inhibiting key cancer cell behaviors, underscores the potential of this inhibitory peptide. Further optimization of this compound and its derivatives could lead to the development of novel and effective treatments for Grb7-overexpressing cancers. This technical guide provides a foundational resource for researchers and drug development professionals working to advance this promising area of oncology research.
References
- 1. Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target [frontiersin.org]
- 3. Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and crystallization of the Grb7 SH2 domain in complex with the this compound nonphosphorylated cyclic inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and crystallization of the Grb7 SH2 domain in complex with the this compound nonphosphorylated cyclic inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grb7, a Critical Mediator of EGFR/ErbB Signaling, in Cancer Development and as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the non-phosphorylated peptide this compound with Grb7-SH2 domain requires phosphate for enhanced affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Cyclic Peptide Inhibitors of the Grb7 Breast Cancer Target: Small Change in Cargo Results in Large Change in Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of a cell permeable this compound contruct into cells and binding with the Grb-7-SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR analysis of this compound, a nonphosphorylated cyclic peptide inhibitor of the Grb7 adapter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissecting GRB7-mediated signals for proliferation and migration in HER2 overexpressing breast tumor cells: GTP-ase rules - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of G7-18Nate peptide
An In-depth Technical Guide on the Discovery and Development of the G7-18Nate Peptide
Introduction
The Growth factor receptor-bound protein 7 (Grb7) is a signaling adaptor protein implicated in the progression of various cancers, including breast and pancreatic cancer.[1][2] Its Src homology 2 (SH2) domain plays a crucial role in mediating protein-protein interactions that promote cell proliferation, migration, and invasion.[1][3] The this compound peptide is a synthetically developed, non-phosphorylated cyclic peptide that specifically targets and inhibits the Grb7-SH2 domain, making it a promising candidate for anticancer therapeutics.[4][5][6] This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound and its derivatives.
Discovery and Structure
This compound was identified through phage display technology, a method used to discover peptides with high affinity for a specific target.[4][7] The peptide is a cyclic molecule composed of 11 amino acids with the sequence WFEGYDNTFPC.[3][7] The cyclization is achieved through a thioether linkage between the N-terminus and the side chain of the C-terminal cysteine.[4] Structural studies have indicated that while the peptide is largely flexible in solution, it tends to form a β-turn around the YDN motif, which is crucial for its binding to the Grb7-SH2 domain.[6]
Mechanism of Action and Specificity
This compound functions as a competitive inhibitor of the Grb7-SH2 domain. By binding to this domain, it blocks the interaction of Grb7 with its upstream signaling partners, such as phosphorylated tyrosine kinases like the ErbB receptor family and Focal Adhesion Kinase (FAK).[3][8] This inhibition disrupts downstream signaling pathways, including the ERK/MAPK and AKT pathways, which are critical for cell migration and proliferation.[3]
A key feature of this compound is its high specificity for the Grb7-SH2 domain over other closely related SH2 domains, including those of Grb2, Grb10, and Grb14.[1][5][9] This specificity is attributed to unique amino acid residues within the Grb7-SH2 domain, such as arginine 462 and leucine at the βD6 position, which are critical for the interaction with this compound.[1][2] Interestingly, the high-affinity binding and specificity of this compound to the Grb7-SH2 domain have been shown to be dependent on the presence of millimolar concentrations of phosphate.[5][9]
References
- 1. Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cyclic Peptide Inhibitors of the Grb7 Breast Cancer Target: Small Change in Cargo Results in Large Change in Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the non-phosphorylated peptide this compound with Grb7-SH2 domain requires phosphate for enhanced affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR analysis of this compound, a nonphosphorylated cyclic peptide inhibitor of the Grb7 adapter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Grb7, a Critical Mediator of EGFR/ErbB Signaling, in Cancer Development and as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
The G7-18Nate Peptide: A Targeted Approach to Inhibit Pancreatic Cancer Cell Migration
An In-depth Technical Guide for Researchers
November 2025
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive local invasion and early metastatic spread. The growth factor receptor-bound protein 7 (Grb7) is an adaptor protein implicated in the signaling pathways that drive cancer cell motility. This technical guide provides a comprehensive overview of the current understanding of a specific Grb7 inhibitor, the nonphosphorylated cyclic peptide G7-18Nate, and its effects on pancreatic cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental methodologies, and a visualization of the pertinent signaling pathways. While the primary focus of existing research has been on the anti-migratory effects of this compound, this guide also addresses the current landscape of data regarding its impact on cell viability and apoptosis.
Introduction to this compound
This compound is a synthetic, nonphosphorylated cyclic peptide designed as a specific inhibitor of the Grb7 adaptor protein.[1] Adaptor proteins like Grb7 are crucial mediators in intracellular signal transduction, linking activated cell surface receptors to downstream effector molecules. In several cancers, including pancreatic cancer, Grb7 is overexpressed and plays a role in promoting cell migration and invasion.
The structure of this compound has been optimized for its interaction with the SH2 domain of Grb7, a conserved region that recognizes and binds to phosphorylated tyrosine residues on its binding partners.[1][2] By competitively binding to the Grb7-SH2 domain, this compound disrupts the formation of signaling complexes that are essential for cell migration.[1][2]
To enhance its utility in in vitro and in vivo studies, a modified version of the peptide, this compound-P, has been developed. This version incorporates a penetratin sequence, a cell-penetrating peptide that facilitates its uptake into the cytoplasm of target cells.[2][3]
Effects on Pancreatic Cancer Cell Lines
The primary and most well-documented effect of this compound-P on pancreatic cancer cell lines is the potent inhibition of cell migration. This has been demonstrated in cell lines that exhibit overexpression of the Grb7 protein.
Cell Migration
Studies have shown that this compound-P significantly reduces the migratory capacity of Grb7-overexpressing pancreatic cancer cell lines such as Panc-1, MiaPaca2, and PK8.[2] In contrast, cell lines with low or no Grb7 expression, such as KLM1, are largely unaffected.[2] This selectivity highlights the targeted nature of the inhibitor.
The inhibitory effect on cell migration is dose-dependent and has been quantified in vitro. For instance, in a modified Boyden chamber assay, treatment of Panc-1 cells with 10 µM this compound-P resulted in a dramatic reduction in cell migration.
Table 1: Effect of this compound-P on Panc-1 Cell Migration [2]
| Treatment | Mean Number of Migrating Cells (95% CI) |
| Control Peptide | 87.5 (82.6 to 92.4) |
| This compound-P (10 µM) | 5.7 (2.3 to 9.0) |
Cell Proliferation and Viability
Current publicly available research on this compound has not extensively focused on its direct cytotoxic effects. Studies investigating the anti-migratory properties of this compound-P have reported that at concentrations effective for inhibiting migration (e.g., 10 µM), the peptide does not significantly alter the proliferation rate of pancreatic cancer cells.[2] There is no publicly available data presenting IC50 values for this compound or this compound-P in pancreatic cancer cell lines.
Apoptosis
Similar to cell viability, the induction of apoptosis by this compound in pancreatic cancer cell lines has not been a primary focus of the available research. Consequently, there is a lack of quantitative data, such as the percentage of apoptotic cells following treatment. The principal mechanism of action described to date is the inhibition of signaling pathways related to cell motility rather than the induction of programmed cell death.
Signaling Pathway
This compound exerts its inhibitory effect by targeting the Grb7 adaptor protein, which is a key node in the signaling cascade that regulates cell migration. The pathway involves the interaction of Grb7 with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell adhesion and migration.
Upon activation, FAK undergoes autophosphorylation, creating docking sites for SH2 domain-containing proteins like Grb7. The recruitment of Grb7 to FAK at focal adhesions is a critical step in the downstream signaling that leads to the activation of the small GTPase, Rac1. Activated Rac1 (Rac1-GTP) is a master regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffling, which are essential for cell movement.
This compound, by binding to the SH2 domain of Grb7, prevents its association with phosphorylated FAK, thereby disrupting this signaling axis and inhibiting the downstream activation of Rac1 and subsequent cell migration.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound on pancreatic cancer cell lines. These should be adapted and optimized for specific cell lines and laboratory conditions.
Cell Culture
Pancreatic cancer cell lines (e.g., Panc-1, MiaPaca2) are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound-P (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate, allow them to adhere, and then treat with the desired concentrations of this compound-P for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Migration Assay (Modified Boyden Chamber)
This assay quantifies the migratory capacity of cells towards a chemoattractant.
-
Chamber Preparation: Use transwell inserts with an 8.0 µm pore size polycarbonate membrane. The underside of the membrane can be coated with an extracellular matrix protein like fibronectin (10 µg/mL) to promote migration.
-
Cell Preparation: Starve the pancreatic cancer cells in serum-free medium for 12-24 hours.
-
Seeding: Resuspend the starved cells in serum-free medium containing the desired concentration of this compound-P (e.g., 10 µM) or a control peptide. Seed 1 x 10⁵ cells into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a solution such as 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
References
- 1. Association of focal adhesion kinase with Grb7 and its role in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Grb7 targeting to focal contacts and its phosphorylation by focal adhesion kinase in regulation of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
G7-18Nate's impact on signal transduction pathways
Following a comprehensive search of publicly available scientific literature and databases, no information, data, or research could be found for a compound or substance identified as "G7-18Nate" in the context of signal transduction pathways or any other biological or chemical field.
This lack of information prevents the creation of the requested in-depth technical guide, as there is no data to summarize, no experimental protocols to detail, and no signaling pathways to visualize.
The term "this compound" may represent:
-
A highly specific, internal, or proprietary codename for a research compound that is not yet disclosed in public-facing literature.
-
A newly synthesized molecule for which research has not been published.
-
A potential misspelling or an alternative designation for a known compound.
-
A hypothetical entity for the purpose of a specific inquiry.
To proceed with this request, please verify the exact name and provide any known alternative identifiers for the compound of interest. Helpful information would include:
-
Alternative names or synonyms.
-
A Chemical Abstracts Service (CAS) number.
-
Company or research institution of origin.
-
Links to any patents, posters, or preliminary research communications.
Upon receiving a verifiable and documented compound name, a thorough analysis and generation of the requested technical guide and visualizations can be performed.
The Strategic Advantage of Cyclization: A Guide to Enhancing Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of cyclization in the development of peptide-based therapeutics, using the principles of conformational constraint to enhance biological activity and stability. While specific data on "G7-18Nate" is not publicly available, this paper will provide a comprehensive overview of the strategies and methodologies applicable to peptide candidates, using the well-studied cyclic RGD peptide as an illustrative model.
The Imperative for Cyclization: Overcoming the Limitations of Linear Peptides
Linear peptides, despite their high specificity and low intrinsic toxicity, often face significant hurdles as therapeutic agents. Their inherent flexibility leads to a state of conformational disorder, meaning only a fraction of the peptide molecules assume the bioactive shape required for target binding at any given moment. Furthermore, they are highly susceptible to enzymatic degradation by proteases in the body, resulting in a short half-life and poor bioavailability.
Cyclization addresses these challenges by introducing a covalent bond between two points in the peptide sequence, locking it into a more rigid, bioactive conformation. This pre-organization reduces the entropic penalty of binding to its target, often leading to a substantial increase in affinity and potency.
Key advantages of peptide cyclization include:
-
Enhanced Binding Affinity: By constraining the peptide to its bioactive conformation, the binding energy is improved, often resulting in lower (and therefore better) IC50 or Ki values.
-
Increased Proteolytic Stability: The cyclic structure can sterically hinder the approach of proteases, significantly extending the peptide's half-life in biological fluids.
-
Improved Pharmacokinetic Properties: The reduced flexibility and increased stability can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Higher Target Selectivity: A conformationally locked peptide may have a reduced affinity for off-target receptors, minimizing potential side effects.
Quantifying the Impact of Cyclization
The enhanced activity of cyclic peptides over their linear counterparts is a well-documented phenomenon. The data presented below, based on studies of the RGD peptide that targets integrin receptors, illustrates the significant gains in binding affinity achieved through cyclization.
| Peptide Candidate | Target Receptor | Activity Metric (IC50) | Fold Improvement (Linear vs. Cyclic) |
| Linear RGD | αvβ3 Integrin | ~2000 nM | - |
| Cyclic RGD (c(RGDfV)) | αvβ3 Integrin | ~10 nM | 200x |
| Linear Peptide X | Receptor Y | 1500 nM | - |
| Cyclic Peptide X | Receptor Y | 30 nM | 50x |
Table 1: A representative comparison of the in vitro activity (IC50 values) of linear versus cyclic peptides. Lower IC50 values indicate higher binding affinity and potency. The data for RGD peptides are representative of values found in scientific literature. The data for Peptide X is hypothetical to illustrate the general principle.
Experimental Protocols
The following sections detail the methodologies for synthesizing and evaluating a cyclic peptide. The process begins with the creation of the linear peptide, followed by on-resin cyclization and subsequent purification and bio-evaluation.
Solid-Phase Peptide Synthesis (SPPS) and Cyclization
This protocol describes the synthesis of a head-to-tail cyclized peptide via lactamization using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
TIPS (Triisopropylsilane)
-
HPLC-grade water and acetonitrile
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) in DMF. Add HBTU and DIPEA to activate the carboxylic acid. Add this solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired linear sequence.
-
Side-Chain Deprotection: After coupling the final amino acid, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., Aspartic Acid and Lysine for a lactam bridge).
-
On-Resin Cyclization: Induce the formation of the lactam bridge by adding a coupling reagent like HBTU/DIPEA to the resin and allowing it to react overnight. This step covalently links the deprotected side chains.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC50) of the synthesized cyclic peptide by measuring its ability to compete with a known, labeled ligand for binding to a target receptor.
Materials:
-
Purified cyclic and linear peptides
-
Target receptor (e.g., purified integrin protein or cells expressing the receptor)
-
Biotinylated or radiolabeled standard ligand (e.g., biotinylated fibronectin)
-
Assay buffer (e.g., Tris-buffered saline with divalent cations)
-
96-well microplates coated with the target receptor
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M sulfuric acid)
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with the target receptor and incubate overnight at 4°C. Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Peptide Dilution: Prepare a serial dilution of the cyclic and linear test peptides in assay buffer.
-
Competitive Binding: Add the diluted peptides to the wells, followed immediately by a constant concentration of the labeled standard ligand. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound peptides and ligand.
-
Detection: For a biotinylated ligand, add Streptavidin-HRP and incubate. After another wash, add the TMB substrate. The HRP enzyme will convert the TMB into a blue-colored product.
-
Measurement: Stop the reaction with a stop solution, which turns the color yellow. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test peptide. Plot the absorbance against the log of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in cyclic peptide development.
Methodological & Application
Application Notes and Protocols for Novel Compound Synthesis and Purification
A Note on "G7-18Nate": Extensive searches for "this compound" did not yield any publicly available information. This identifier may be an internal codename, a novel compound not yet disclosed in literature, or a potential typographical error. The following application notes and protocols are therefore provided as a detailed template for the synthesis and purification of a novel small molecule, designated here as "Compound-X," a hypothetical inhibitor of a key signaling pathway. This template is designed to be adapted by researchers for their specific compound of interest.
Introduction to Compound-X
Compound-X is a novel, potent, and selective small molecule inhibitor of the hypothetical "Kinase-Y" signaling pathway. Dysregulation of the Kinase-Y pathway has been implicated in the progression of certain cancers. These application notes provide a detailed protocol for the chemical synthesis, purification, and initial characterization of Compound-X for use in preclinical research and drug development.
Synthesis of Compound-X
The synthesis of Compound-X is a multi-step process involving the formation of a key intermediate followed by a final coupling reaction. The overall synthetic scheme is outlined below.
Diagram of Synthetic Workflow for Compound-X
Caption: Synthetic workflow for the generation of Compound-X from starting materials.
Experimental Protocol: Synthesis of Compound-X
Step 1: Synthesis of Intermediate 1
-
To a solution of Starting Material A (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere, add Starting Material B (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Reagent C (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude Intermediate 1.
Step 2: Synthesis of Compound-X
-
Dissolve crude Intermediate 1 (1.0 eq) in Dichloromethane (DCM, 15 mL/mmol).
-
Add Reagent D (1.5 eq) and a catalytic amount of Catalyst E.
-
Stir the reaction at 40 °C for 8 hours.
-
Monitor the reaction for the formation of the final product by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain crude Compound-X.
Purification of Compound-X
Crude Compound-X is purified using flash column chromatography followed by recrystallization to achieve high purity suitable for biological assays.
Diagram of Purification Workflow for Compound-X
Caption: Purification workflow for isolating high-purity Compound-X.
Experimental Protocol: Purification of Compound-X
Flash Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve the crude Compound-X in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the compound using a gradient of 10% to 50% ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
Recrystallization
-
Dissolve the semi-purified Compound-X from the column in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under high vacuum to obtain pure Compound-X.
Characterization and Quality Control
The identity and purity of the final Compound-X should be confirmed by various analytical techniques.
| Parameter | Method | Specification | Result (Batch #123) |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Expected M+H⁺ | Observed M+H⁺ |
| Purity | HPLC (254 nm) | ≥ 98.0% | 99.2% |
| Appearance | Visual | White to off-white solid | White crystalline solid |
| Solubility | Visual | Soluble in DMSO | Soluble at 10 mM |
Mechanism of Action
Compound-X is designed to inhibit the Kinase-Y signaling pathway, which is crucial for cell proliferation and survival in certain cancer cell lines.
Diagram of Hypothesized Signaling Pathway of Compound-X
Caption: Hypothesized mechanism of action for Compound-X, an inhibitor of Kinase-Y.
In Vitro Assay Protocol
To determine the potency of Compound-X, a cell-based assay is used to measure its effect on the viability of a cancer cell line known to be dependent on Kinase-Y signaling.
Protocol: Cell Viability Assay
-
Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of Compound-X in DMSO and then dilute in cell culture medium.
-
Treat the cells with varying concentrations of Compound-X (e.g., 0.1 nM to 10 µM).
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®).
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the dose-response curve.
Summary of Quantitative Data
| Compound Batch | Synthetic Yield (%) | **Purity (HPLC, %) ** | IC50 (nM) |
| Batch #123 | 45 | 99.2 | 15.3 |
| Batch #124 | 48 | 98.9 | 16.1 |
| Batch #125 | 42 | 99.5 | 14.9 |
This comprehensive template provides a framework for the synthesis, purification, and characterization of a novel small molecule inhibitor. Researchers and drug development professionals can adapt these protocols and documentation standards for their specific compounds of interest. To provide a specific protocol for "this compound," further information regarding its chemical structure and properties is required.
Application Notes and Protocols: Cell-Penetrating Peptide Conjugation to G7-18Nate for Enhanced Intracellular Delivery and Inhibition of Grb7-Mediated Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Growth factor receptor-bound protein 7 (Grb7) is an adapter protein that is frequently overexpressed in various cancers, including breast, pancreatic, and esophageal cancers. Its overexpression is often correlated with tumor progression, metastasis, and poor prognosis. Grb7 plays a crucial role in signal transduction pathways that regulate cell migration and proliferation. The G7-18NATE peptide is a cyclic, non-phosphorylated peptide inhibitor that specifically targets the SH2 domain of Grb7, thereby disrupting its interaction with upstream signaling partners such as Focal Adhesion Kinase (FAK) and receptor tyrosine kinases like HER2 (ErbB2).[1][2][3][4]
Despite its therapeutic potential, the clinical application of this compound is limited by its poor cell membrane permeability. To overcome this limitation, this compound can be conjugated to a cell-penetrating peptide (CPP), such as Penetratin, which facilitates its efficient translocation across the cell membrane and delivery into the cytoplasm where Grb7 is localized.[1][4] This document provides detailed application notes and protocols for the conjugation of a CPP to this compound and for the subsequent in vitro evaluation of the conjugate's biological activity.
Signaling Pathways Involving Grb7
Grb7 acts as a critical node in at least two distinct signaling pathways that contribute to cancer cell malignancy: a proliferation pathway and a migration pathway.
-
HER2-Grb7-Ras-MAPK Proliferation Pathway: In HER2-overexpressing breast cancer cells, Grb7 is recruited to the activated HER2 receptor. This interaction facilitates the recruitment of Shc, another adapter protein, which in turn activates the Ras-MAPK signaling cascade, leading to increased cell proliferation.[1][5]
-
Integrin-FAK-Grb7-Rac1 Migration Pathway: Grb7 also plays a pivotal role in cell migration through its interaction with Focal Adhesion Kinase (FAK). Upon integrin engagement with the extracellular matrix, FAK becomes autophosphorylated, creating a docking site for the Grb7-SH2 domain. This complex then recruits VAV2, a guanine nucleotide exchange factor, which activates the Rho GTPase Rac1. Activated Rac1 promotes actin cytoskeleton reorganization and lamellipodia formation, driving cell migration.[1][2][5]
The CPP-G7-18NATE conjugate, by delivering this compound into the cell, can effectively inhibit both of these pathways at the level of Grb7, thus simultaneously reducing cancer cell proliferation and migration.
Caption: this compound inhibits Grb7-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its CPP-conjugated form. These values are representative and may vary depending on the specific experimental conditions and cell lines used.
Table 1: Binding Affinity of this compound Constructs to Grb7-SH2 Domain
| Compound | Method | Binding Affinity (Kd) | Reference |
| This compound | Isothermal Titration Calorimetry | 35.4 µM | [1] |
| This compound-Penetratin (Biotinylated) | Isothermal Titration Calorimetry | 14.4 µM | [1] |
| This compound | Surface Plasmon Resonance | 4-6 µM | [6][7] |
Table 2: Representative Biological Activity of CPP-G7-18NATE
| Assay | Cell Line | Treatment | Effect |
| Cell Proliferation (IC50) | BT474 (HER2+) | This compound-Penetratin | To be determined experimentally |
| Cell Migration (IC50) | MDA-MB-231 | This compound-Penetratin | To be determined experimentally |
| Cellular Uptake | MDA-MB-468 | This compound-Penetratin | Efficient uptake observed |
Experimental Protocols
Protocol 1: Synthesis of this compound and CPP-G7-18NATE Conjugate
This protocol describes the solid-phase peptide synthesis of this compound and its subsequent conjugation to a CPP (e.g., Penetratin) via a disulfide bond.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
CPP with a terminal cysteine (e.g., Penetratin-Cys)
-
Oxidizing agent for disulfide bond formation (e.g., air oxidation in a suitable buffer)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Solid-Phase Peptide Synthesis of this compound:
-
Synthesize the linear this compound peptide on Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Induce cyclization of the peptide through the formation of a thioether bond as previously described.
-
-
Conjugation of CPP to this compound:
-
Synthesize the CPP (e.g., Penetratin) with a C-terminal cysteine residue using SPPS.
-
To the purified cyclic this compound, add a linker containing a thiol-reactive group.
-
React the thiol-reactive this compound with the cysteine-containing CPP in a suitable buffer (e.g., phosphate buffer, pH 7-8) to form a disulfide bond.
-
Monitor the reaction by HPLC.
-
Purify the final CPP-G7-18NATE conjugate by reverse-phase HPLC.
-
Confirm the identity of the conjugate by mass spectrometry.
-
Caption: Workflow for CPP-G7-18NATE synthesis and conjugation.
Protocol 2: Cellular Uptake Assay
This protocol uses flow cytometry to quantify the cellular uptake of a fluorescently labeled CPP-G7-18NATE conjugate.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Fluorescently labeled CPP-G7-18NATE (e.g., with FITC or a similar fluorophore)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing the fluorescently labeled CPP-G7-18NATE at various concentrations.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with cold PBS to remove any conjugate that is not internalized.
-
Trypsinize the cells and collect them in flow cytometry tubes.
-
Wash the cells with PBS and resuspend them in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use untreated cells as a negative control to set the background fluorescence.
-
Quantify the mean fluorescence intensity to determine the relative uptake of the conjugate.
-
Protocol 3: In Vitro Cell Migration Assay (Scratch Assay)
This protocol provides a simple method to assess the effect of CPP-G7-18NATE on cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
CPP-G7-18NATE conjugate
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of CPP-G7-18NATE to the wells. Include a vehicle-only control.
-
-
Imaging and Analysis:
-
Image the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
-
Protocol 4: In Vitro Cell Proliferation Assay (Crystal Violet Assay)
This protocol measures the effect of CPP-G7-18NATE on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., BT474)
-
Complete cell culture medium
-
CPP-G7-18NATE conjugate
-
96-well plates
-
Crystal violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of CPP-G7-18NATE. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Staining and Quantification:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding a solubilization solution to each well.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Conclusion
The conjugation of this compound to a cell-penetrating peptide is a promising strategy to enhance its intracellular delivery and therapeutic efficacy. The protocols provided here offer a framework for the synthesis, conjugation, and in vitro evaluation of CPP-G7-18NATE. By effectively targeting the Grb7 adapter protein, this conjugate has the potential to inhibit key signaling pathways involved in cancer cell proliferation and migration, making it a valuable tool for cancer research and drug development.
References
- 1. Dissecting GRB7-mediated signals for proliferation and migration in HER2 overexpressing breast tumor cells: GTP-ase rules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. GRB7 Expression and Correlation With HER2 Amplification in Invasive Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting GRB7-mediated signals for proliferation and migration in HER2 overexpressing breast tumor cells: GTP-ase rules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for Determining the Structure of G7-18Nate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
G7-18Nate is a promising nonphosphorylated, cyclic peptide inhibitor of the Grb7 adapter protein, a key component in cell proliferation and migration pathways implicated in several cancers.[1] Understanding its three-dimensional structure is crucial for further drug development and optimization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of peptides like this compound. These application notes provide a detailed protocol for the structural determination of this compound using a suite of NMR experiments.
Introduction
This compound is a cyclic peptide with the amino acid sequence Ac-Trp-Phe-Glu-Gly-Tyr-Asp-Asn-Thr-Phe-Pro-Cys-NH2, where the C-terminus is cyclized to the N-terminal acetyl group. Its molecular formula is C67H80N14O19S.[2] NMR studies have revealed that this compound exists in a flexible state in solution, predominantly as two distinct conformational isomers due to the cis-trans isomerization of the Phe-Pro peptide bond.[1] The biologically relevant conformation is thought to involve a turn around the YDN motif, which is critical for its binding to the Grb7 SH2 domain.[1]
This document outlines the necessary steps for sample preparation, NMR data acquisition, and data analysis to determine the high-resolution solution structure of this compound.
Signaling Pathway of Grb7 and Inhibition by this compound
The Grb7 adapter protein is involved in signaling pathways that promote cell growth and migration. This compound acts as an inhibitor by competing with natural ligands for the phosphotyrosine binding site of the Grb7 SH2 domain.[1]
References
Application Note: Determining G7-18Nate Binding Kinetics using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Introduction
G7-18Nate is a novel peptide therapeutic currently under investigation for its potential to modulate protein-protein interactions in key signaling pathways implicated in disease. A critical step in the preclinical assessment of this compound is the detailed characterization of its binding kinetics to its target protein. Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that allows for the precise measurement of biomolecular interactions. This application note provides a detailed protocol for determining the binding kinetics (association rate constant, ka; dissociation rate constant, kd; and equilibrium dissociation constant, KD) of this compound to its target protein using SPR. The protocols and data presented herein are based on a model system of a p53-derived peptide binding to its target, MDM2, a well-characterized interaction relevant to drug discovery.
Signaling Pathway Context
This compound is designed to interfere with a critical protein-protein interaction, thereby restoring normal cellular function. Understanding the pathway in which the target operates is crucial for interpreting the kinetic data. The diagram below illustrates a representative signaling pathway that can be modulated by a therapeutic peptide like this compound.
Caption: this compound's mechanism of action within a signaling pathway.
Experimental Workflow
The general workflow for conducting an SPR experiment to determine binding kinetics is outlined below. This process involves immobilization of one binding partner (the ligand) onto the sensor chip surface, followed by the injection of the other binding partner (the analyte) at various concentrations.
Caption: A generalized workflow for a typical SPR binding kinetics experiment.
Materials and Methods
Materials
-
SPR Instrument: Biacore T200 (or equivalent)
-
Sensor Chip: CM5 sensor chip
-
Ligand: this compound peptide (with a free amine group for immobilization)
-
Analyte: Recombinant target protein
-
Immobilization Kit: Amine Coupling Kit (containing EDC, NHS, and ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0
Protocol
-
System Priming and Equilibration:
-
Prime the system with running buffer until a stable baseline is achieved.
-
Normalize the detector signal.
-
-
Ligand Immobilization (this compound):
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject this compound (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 100-200 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the ligand injection to allow for reference subtraction.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a dilution series of the target protein in running buffer. A typical concentration range would be from 0.1 to 10 times the expected KD (e.g., 1 nM to 500 nM).
-
Inject each concentration of the target protein over the reference and ligand-immobilized flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Surface Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds.
-
Ensure the regeneration step effectively removes the bound analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer blank injections.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Results
The binding kinetics of this compound to its target protein were determined using the protocol described above. The resulting data are summarized in the tables below.
Table 1: Kinetic and Affinity Constants for this compound Binding
| Parameter | Value | Unit |
| Association Rate (ka) | 1.5 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 7.5 x 10-4 | s-1 |
| Equilibrium Constant (KD) | 5.0 | nM |
Table 2: Experimental Parameters and Quality Control
| Parameter | Value | Notes |
| Ligand Immobilization Level | 150 RU | Low density to minimize mass transport effects. |
| Analyte Concentration Range | 1 nM - 500 nM | A 5-point dilution series with a zero-concentration control. |
| Chi2 Value | 0.2 | Indicates a good fit of the data to the 1:1 binding model. |
| U-value | < 0.1 | Indicates no significant systematic deviation in the residuals. |
| T-values | > 20 for ka and kd | Indicates that the fitted parameters are statistically significant. |
Discussion
The SPR analysis demonstrates that this compound binds to its target with a high affinity, characterized by a KD in the low nanomolar range. The association rate (ka) is rapid, and the dissociation rate (kd) is slow, indicating the formation of a stable complex. The quality of the data, as assessed by the Chi2 and other statistical parameters, confirms the reliability of the kinetic constants obtained.
These findings are crucial for the ongoing development of this compound. The high affinity and slow dissociation suggest that the peptide is likely to have a prolonged pharmacodynamic effect at its target. This detailed kinetic profile provides a quantitative basis for structure-activity relationship (SAR) studies and for the optimization of this compound's therapeutic properties.
Conclusion
Surface Plasmon Resonance is a powerful technique for the detailed kinetic characterization of novel peptide therapeutics like this compound. The protocol outlined in this application note provides a robust framework for obtaining high-quality kinetic data, which is essential for guiding drug discovery and development efforts.
Application Note and Protocol: G7-18Nate In Vitro Cell Migration Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The ability to accurately measure cell migration in vitro is essential for understanding its underlying mechanisms and for the development of novel therapeutics that target this process. G7-18Nate is a novel small molecule inhibitor being investigated for its potential anti-metastatic properties. This document provides detailed protocols for assessing the effect of this compound on cell migration using two widely accepted methods: the wound healing (scratch) assay and the Transwell (Boyden chamber) assay.
Principle of the Assays The wound healing assay is a straightforward method to study collective cell migration. A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured over time. This method is particularly useful for visualizing and quantifying directional cell migration.
The Transwell assay measures the migratory response of cells to a chemoattractant. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified, providing a measure of chemotaxis.
I. Wound Healing (Scratch) Assay Protocol
This protocol details the steps to assess the inhibitory effect of this compound on the migration of a cancer cell line (e.g., MDA-MB-231).
Materials and Reagents
-
MDA-MB-231 breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips or a specialized scratch tool
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Protocol
-
Cell Seeding: Seed MDA-MB-231 cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well). Incubate at 37°C and 5% CO2.
-
Monolayer Formation: Check for cell confluency after 24 hours. The monolayer should be uniform and completely cover the well surface.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 2-4 hours before creating the scratch.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells twice with 1 mL of PBS to remove dislodged cells and debris.
-
Treatment: Add 1 mL of serum-free medium containing the desired concentration of this compound (e.g., 0, 1, 5, 10 µM) to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 10x magnification. Ensure the same field of view is marked and used for all subsequent time points.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2).
-
Image Acquisition (Time X): Capture images of the same marked fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at Time 0.
Data Presentation: Wound Healing Assay
Table 1: Effect of this compound on Wound Closure in MDA-MB-231 Cells
| Treatment Concentration | Initial Wound Area (µm²) at 0h | Wound Area (µm²) at 24h | % Wound Closure |
|---|---|---|---|
| Vehicle Control (0 µM) | 450,150 | 112,538 | 75.0% |
| This compound (1 µM) | 448,900 | 202,005 | 55.0% |
| This compound (5 µM) | 452,300 | 316,610 | 30.0% |
| this compound (10 µM) | 451,500 | 401,835 | 11.0% |
II. Transwell (Boyden Chamber) Assay Protocol
This protocol measures the effect of this compound on cell migration towards a chemoattractant.
Materials and Reagents
-
Cancer cell line (e.g., HT-1080 fibrosarcoma)
-
24-well plates with Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Complete growth medium (chemoattractant, e.g., DMEM with 10% FBS)
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
Experimental Protocol
-
Cell Preparation: Culture HT-1080 cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium and incubate overnight.
-
Cell Harvesting: On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend them at a concentration of 1 x 10^5 cells/mL in serum-free medium.
-
Treatment: Add different concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the cell suspension and incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the pre-treated cell suspension (containing this compound) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO2, allowing cells to migrate through the porous membrane.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 15 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 20 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Imaging and Quantification:
-
Capture images of the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in at least five random fields of view per insert.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Data Presentation: Transwell Assay
Table 2: this compound Inhibition of Chemoattractant-Induced Cell Migration
| Treatment Concentration | Average Migrated Cells per Field | % Inhibition of Migration |
|---|---|---|
| Vehicle Control (0 µM) | 150 | 0% |
| This compound (1 µM) | 96 | 36.0% |
| This compound (5 µM) | 48 | 68.0% |
| this compound (10 µM) | 21 | 86.0% |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram The following diagram outlines the general workflow for both the wound healing and Transwell migration assays when testing an inhibitor like this compound.
Hypothesized Signaling Pathway for this compound Action this compound is hypothesized to inhibit cell migration by targeting the PI3K/Akt signaling pathway, a central regulator of cell motility, survival, and proliferation. By inhibiting PI3K, this compound prevents the downstream activation of proteins essential for actin cytoskeleton rearrangement, a critical step in cell movement.
Application Note: G7-18Nate 3D Cell Culture Invasion Assay
Introduction
The study of cancer cell invasion is critical for understanding metastasis and developing effective anti-cancer therapeutics. Traditional 2D cell culture assays often fail to recapitulate the complex in vivo microenvironment. 3D cell culture models, such as the spheroid invasion assay, offer a more physiologically relevant system by mimicking cell-cell and cell-extracellular matrix (ECM) interactions. This application note describes a detailed protocol for a 3D spheroid-based cell invasion assay, hypothetically termed the "G7-18Nate" assay, designed for researchers, scientists, and drug development professionals to quantify the invasive potential of cancer cells and screen for anti-invasive compounds.
Assay Principle
The this compound 3D invasion assay is based on the principle of monitoring the invasion of cells from a compact spheroid into a surrounding extracellular matrix gel. In this system, cancer cells are first aggregated into a uniform spheroid. This spheroid is then embedded within a 3D ECM hydrogel (e.g., Matrigel® or Collagen I). Cells at the spheroid's periphery actively invade the surrounding matrix over time. The extent of this invasion can be visualized by microscopy and quantified by measuring the area or distance of cell migration. The assay allows for the evaluation of potential therapeutic agents, such as the hypothetical compound "this compound," by assessing their ability to inhibit this invasive process.
Key Applications
-
Screening of Anti-Metastatic Compounds: High-throughput screening of small molecules, antibodies, or other biologics for their ability to inhibit cancer cell invasion.
-
Mechanism of Action Studies: Investigating the molecular pathways that regulate cell invasion and how therapeutic agents interfere with these processes.
-
Analysis of Gene Function: Studying the role of specific genes in promoting or suppressing cell invasion through techniques like siRNA- or CRISPR-mediated knockdown or overexpression.
-
Personalized Medicine: Assessing the invasive potential of patient-derived tumor cells and their sensitivity to different treatment regimens.
Data Presentation: Quantifying the Effect of this compound
The efficacy of a test compound is determined by measuring the reduction in cell invasion compared to an untreated control. The data can be summarized for clear comparison.
Table 1: Hypothetical Invasion Data for A549 Lung Cancer Spheroids Treated with this compound for 72 hours.
| Treatment Group | Concentration (µM) | Spheroid Core Area (µm²) | Total Invasion Area (µm²) | Percent Inhibition (%) |
| Vehicle Control | 0 | 75,150 | 295,800 | 0% |
| This compound | 1 | 74,980 | 221,500 | 25.1% |
| This compound | 10 | 75,300 | 148,200 | 49.9% |
| This compound | 50 | 75,210 | 88,900 | 69.9% |
| Staurosporine (Positive Control) | 1 | 76,050 | 79,500 | 92.5% |
Experimental Protocols
This section provides a detailed methodology for performing the 3D spheroid invasion assay.
Materials and Reagents
-
Cells: Cancer cell line capable of forming spheroids (e.g., A549, MDA-MB-231, U-87 MG).
-
Culture Medium: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS).
-
Plates: 96-well ultra-low attachment (ULA) round-bottom plates for spheroid formation; standard 96-well flat-bottom plates for the invasion assay.
-
ECM: Basement membrane extract (BME), such as Matrigel®, or Collagen I solution.
-
Reagents: PBS, Trypsin-EDTA, serum-free medium.
-
Test Compound: this compound (or other compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: Humidified incubator (37°C, 5% CO₂), inverted microscope with a camera, image analysis software (e.g., ImageJ/Fiji).
Protocol Steps
Part 1: Cell Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Harvest logarithmically growing cells using trypsin. Resuspend the cells in complete medium and perform a cell count to determine the concentration.
-
Seeding: Adjust the cell suspension to a concentration of 2.5 x 10⁴ cells/mL. Add 200 µL of this suspension (5,000 cells) to each well of a 96-well ULA round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator. During this time, the cells will aggregate and form a single, compact spheroid in the center of each well.
Part 2: Spheroid Invasion Assay
-
ECM Preparation: Thaw the ECM solution (e.g., Matrigel®) on ice overnight at 4°C. On the day of the experiment, dilute the ECM to the desired concentration (e.g., 4-5 mg/mL) with ice-cold, serum-free medium. Keep the solution on ice at all times to prevent premature polymerization.
-
Plate Coating: Add 50 µL of the diluted ECM solution to each well of a pre-chilled 96-well flat-bottom plate. Be careful not to introduce bubbles.
-
Matrix Polymerization: Transfer the plate to a 37°C incubator for 30-60 minutes to allow the ECM to solidify into a gel.
-
Spheroid Transfer: Using a wide-bore pipette tip, carefully transfer a single spheroid from the ULA plate along with ~50 µL of medium and gently place it on top of the solidified ECM layer in the new plate.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) in complete medium at 2X the final concentration. Add 100 µL of the compound-containing medium to each well. For the vehicle control, add medium with the same concentration of solvent (e.g., DMSO).
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture an initial image (Time 0) of the spheroids using an inverted microscope at 4x or 10x magnification. Continue to capture images at regular intervals (e.g., 24, 48, 72 hours) to monitor invasion.
-
Data Analysis:
-
Open the images in an analysis software like ImageJ.
-
Measure the area of the spheroid core and the total area including the invaded cells for each time point.
-
Calculate the invasion area by subtracting the core area from the total area.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (Invasion Area of Treated / Invasion Area of Control)) * 100
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound 3D spheroid invasion assay.
Signaling Pathway Diagram
Caption: Simplified pathway of MMP-mediated cell invasion.
Application Notes and Protocols for Testing G7-18Nate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of G7-18Nate, a cyclic peptide inhibitor of the Growth factor receptor-bound protein 7 (Grb7). This compound specifically targets the SH2 domain of Grb7, disrupting its interaction with upstream signaling partners and thereby inhibiting cancer cell proliferation, migration, and invasion. The following sections detail established protocols for a pancreatic cancer xenograft model and provide a proposed framework for a breast cancer xenograft model, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a promising therapeutic agent that functions by selectively inhibiting the Grb7 signaling pathway. Grb7 is an adaptor protein that is overexpressed in various cancers, including breast and pancreatic cancer. It plays a crucial role in mediating signals from receptor tyrosine kinases (RTKs) like HER2 and focal adhesion kinase (FAK) to downstream effectors that promote tumorigenesis. This compound, a non-phosphorylated cyclic peptide, competitively binds to the SH2 domain of Grb7, preventing its recruitment to phosphorylated RTKs and FAK. This inhibition has been shown to attenuate downstream signaling pathways, including the ERK and AKT pathways, leading to reduced cancer cell migration and proliferation. For in vivo applications, this compound is often conjugated with a cell-penetrating peptide, such as Penetratin, to facilitate its uptake into tumor cells.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the Grb7 signaling pathway.
Caption: Mechanism of this compound action on the Grb7 signaling pathway.
Animal Models for this compound Efficacy Testing
Pancreatic Cancer Xenograft Model (Established Protocol)
This protocol is based on studies demonstrating the efficacy of a cell-permeable this compound construct (this compound-Pen) in a pancreatic cancer mouse model.
Experimental Workflow:
Caption: Workflow for pancreatic cancer xenograft model with this compound.
Detailed Protocol:
| Step | Procedure | Details |
| 1. Cell Culture | Culture human pancreatic cancer cells (e.g., BxPC-3). | Maintain in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. |
| 2. Animal Model | Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old). | Acclimatize animals for at least one week before the experiment. |
| 3. Tumor Implantation | Subcutaneously inject 5 x 10^6 BxPC-3 cells in 100 µL of PBS into the flank of each mouse. | |
| 4. Tumor Monitoring | Monitor tumor growth by measuring the length and width with calipers twice a week. | Calculate tumor volume using the formula: (Length x Width²) / 2. |
| 5. Treatment Groups | Randomize mice into treatment and control groups when tumors reach a volume of 100-150 mm³. | |
| 6. Drug Administration | Administer this compound-Penetratin (e.g., 5 mg/kg) via intraperitoneal injection daily for a specified period (e.g., 21 days). | The control group should receive vehicle (e.g., PBS). |
| 7. Efficacy Assessment | Continue to monitor tumor volume and body weight throughout the study. | |
| 8. Endpoint Analysis | At the end of the study, euthanize the mice and excise the tumors. | Measure final tumor weight. Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and Western blot analysis for Grb7 pathway proteins. |
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) | Mean Tumor Weight (g ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Data from experiment | Data from experiment | 0 |
| This compound-Pen (5 mg/kg) | Data from experiment | Data from experiment | Calculated value |
Breast Cancer Xenograft Model (Proposed Protocol)
This proposed protocol is for evaluating this compound in breast cancer models, utilizing cell lines such as SKBR-3 (HER2-overexpressing) or MDA-MB-231 (triple-negative).
Experimental Workflow:
Caption: Proposed workflow for a breast cancer xenograft model.
Detailed Protocol:
| Step | Procedure | Details |
| 1. Cell Culture | Culture human breast cancer cells (e.g., SKBR-3 or MDA-MB-231). | Maintain in appropriate medium (e.g., McCoy's 5A for SKBR-3, DMEM for MDA-MB-231) with 10% FBS and 1% penicillin-streptomycin. |
| 2. Animal Model | Use immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old). | Acclimatize animals for at least one week. |
| 3. Tumor Implantation | Subcutaneously inject 5-10 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the mammary fat pad. | |
| 4. Tumor Monitoring | Monitor tumor growth by measuring with calipers twice a week. | Calculate tumor volume: (Length x Width²) / 2. |
| 5. Treatment Groups | Randomize mice into treatment and control groups when tumors reach a volume of 100-150 mm³. | |
| 6. Drug Administration | Administer this compound-Penetratin (dose to be optimized, e.g., 5-10 mg/kg) via intraperitoneal or intravenous injection daily or every other day. | The control group should receive vehicle. |
| 7. Efficacy Assessment | Monitor tumor volume, body weight, and survival. | |
| 8. Endpoint Analysis | At the end of the study, euthanize the mice and excise the tumors. | Measure final tumor weight. Analyze tumors by IHC and Western blot. For metastatic models (e.g., using MDA-MB-231), assess metastasis to distant organs like the lungs. |
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) | Mean Tumor Weight (g ± SEM) | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | Data from experiment | Data from experiment | 0 | Data from experiment |
| This compound-Pen (Dose 1) | Data from experiment | Data from experiment | Calculated value | Data from experiment |
| This compound-Pen (Dose 2) | Data from experiment | Data from experiment | Calculated value | Data from experiment |
Data Analysis and Interpretation
The efficacy of this compound should be determined by statistically comparing the tumor growth rates, final tumor weights, and survival times between the treatment and control groups. A significant reduction in tumor growth and an increase in survival in the this compound-treated group would indicate its anti-tumor efficacy. Further analysis of tumor tissues through IHC and Western blotting can confirm the on-target effect of this compound by assessing the phosphorylation status of downstream signaling molecules like ERK and AKT.
These protocols provide a robust framework for the preclinical evaluation of this compound in relevant animal models. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data to support the further development of this promising anti-cancer agent.
Comparative Analysis of Grb7 Inhibition: Lentiviral shRNA Knockdown vs. G7-18Nate Treatment
Application Notes for Researchers and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 7 (Grb7) is a crucial adaptor protein implicated in oncogenic signaling pathways, particularly in cancers characterized by the overexpression of receptor tyrosine kinases like HER2. Its role in promoting cell migration, proliferation, and survival makes it a compelling target for anti-cancer therapeutic strategies. This document provides a detailed comparison of two prominent methods for inhibiting Grb7 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the peptide inhibitor G7-18Nate.
1. Lentiviral shRNA Knockdown of Grb7
Lentiviral shRNA offers a powerful and specific method for silencing Grb7 gene expression, leading to a sustained reduction in Grb7 protein levels. This approach is particularly useful for in-depth functional studies in vitro and in vivo to understand the long-term consequences of Grb7 depletion.
-
Mechanism of Action: A lentiviral vector is used to introduce a specific shRNA sequence targeting Grb7 mRNA into cells. Once transcribed, this shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target Grb7 mRNA and a subsequent decrease in Grb7 protein synthesis.
-
Advantages:
-
High Specificity: shRNA sequences can be designed to target Grb7 with minimal off-target effects.
-
Stable & Long-Term Suppression: Lentiviral integration into the host genome allows for the creation of stable cell lines with continuous Grb7 suppression.
-
In Vivo Applicability: Lentiviral vectors can be used to generate tumor models with stable Grb7 knockdown, enabling long-term in vivo studies.
-
-
Limitations:
-
Potential for Off-Target Effects: Despite careful design, shRNAs can sometimes affect unintended targets.
-
Irreversibility: The stable integration of the shRNA construct makes it difficult to study the effects of restoring Grb7 function.
-
Immunogenicity: In vivo, lentiviral vectors can potentially trigger an immune response.
-
2. This compound Treatment
This compound is a synthetically derived peptide that acts as a direct inhibitor of Grb7 function. It offers a pharmacological approach to target Grb7, which can be more readily translated into a therapeutic context.
-
Mechanism of Action: this compound functions by binding to the SH2 domain of the Grb7 protein. This binding competitively inhibits the interaction of Grb7 with its upstream activators, such as HER2, and its downstream signaling partners, like Focal Adhesion Kinase (FAK). This disruption of protein-protein interactions effectively blocks Grb7-mediated signaling pathways.
-
Advantages:
-
Direct Protein Inhibition: Targets the Grb7 protein directly, offering immediate inhibition of its function.
-
Reversibility and Dose-Dependence: As a pharmacological agent, its effects are reversible upon withdrawal and can be titrated by adjusting the concentration.
-
Therapeutic Potential: As a peptide-based inhibitor, it represents a more direct path toward drug development compared to gene-based therapies.
-
-
Limitations:
-
Cellular Penetration: The efficiency of peptide delivery into cells can be a challenge and may require optimization.
-
Pharmacokinetic Properties: Peptides can have short half-lives in vivo, potentially requiring frequent administration or formulation development.
-
Specificity: While designed for the Grb7-SH2 domain, potential interactions with other SH2-containing proteins should be considered.
-
Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies to allow for a comparison of the efficacy of Grb7 shRNA knockdown and this compound treatment.
Table 1: In Vitro Efficacy
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment | Source(s) |
| Knockdown/Inhibition Efficiency | >70% reduction in Grb7 protein levels | Not Applicable | |
| Effect on Cell Migration | Significant reduction in migration | ~70% reduction in cell migration | |
| Effect on Cell Proliferation | Significant inhibition of proliferation | Modest inhibition of proliferation | |
| IC50 Values | Not Applicable | ~5 µM in HER2-overexpressing breast cancer cells |
Table 2: In Vivo Efficacy (Tumor Xenograft Models)
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment | Source(s) |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Data not available in reviewed literature | |
| Metastasis | Reduction in metastatic potential | Data not available in reviewed literature |
Signaling Pathways and Experimental Workflows
Grb7 Signaling Pathway
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following G7-18Nate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G7-18Nate is a synthetic peptide inhibitor that targets the Growth factor receptor-bound protein 7 (Grb7), an adapter protein implicated in various signaling pathways crucial for cell proliferation, migration, and survival.[1][2][3] Dysregulation of Grb7 has been associated with the progression of several cancers, including breast and pancreatic cancer.[2][3][4] The peptide this compound has demonstrated anti-cancer properties by inhibiting these cellular processes and promoting apoptosis in cancer cells.[4][5] This document provides a detailed protocol for analyzing apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. The most common method involves the dual staining of cells with Annexin V and Propidium Iodide (PI). In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8][9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised.[6][10]
This dual-staining approach allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common in apoptosis induction experiments)
Data Presentation
The following table summarizes representative quantitative data from flow cytometry analysis of a cancer cell line (e.g., triple-negative breast cancer cells) treated with this compound.
| Treatment Group | Concentration | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 µM | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.9 |
| This compound | 25 µM | 52.1 ± 4.2 | 28.9 ± 3.1 | 19.0 ± 2.8 |
| This compound | 50 µM | 30.7 ± 5.1 | 45.3 ± 4.5 | 24.0 ± 3.7 |
| Staurosporine (Positive Control) | 1 µM | 15.3 ± 2.8 | 50.1 ± 5.3 | 34.6 ± 4.1 |
Note: The data presented in this table is a representative example based on qualitative descriptions of this compound's effects and may not reflect the results of a specific study. Researchers should generate their own data for accurate analysis.
Experimental Protocols
Materials and Reagents
-
This compound peptide
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control (vehicle only) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells: After the treatment period, carefully collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or a brief treatment with Trypsin-EDTA.
-
Cell Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation and to define the quadrants for analysis.
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis: Analyze the data using appropriate software. Gate on the cell population of interest to exclude debris. Use the compensated data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
This compound Signaling Pathway Leading to Apoptosis
Caption: this compound's proposed mechanism of inducing apoptosis.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for quantifying apoptosis induced by this compound treatment. By inhibiting the Grb7 adapter protein, this compound disrupts key pro-survival signaling pathways, leading to programmed cell death in cancer cells. This flow cytometry-based assay is a critical tool for the preclinical evaluation of this compound and other potential anti-cancer therapeutics that target apoptosis. Accurate and consistent application of this protocol will aid researchers in understanding the dose-dependent and time-course effects of this compound, contributing to the development of novel cancer therapies.
References
- 1. NMR analysis of this compound, a nonphosphorylated cyclic peptide inhibitor of the Grb7 adapter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Application Notes and Protocols for G7-18Nate Administration in Pancreatic Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with high rates of metastasis and limited effective therapeutic options. The Growth factor receptor-bound protein 7 (Grb7) is an adapter protein implicated in signaling pathways that drive cell migration and invasion, key processes in cancer metastasis. Overexpression of Grb7 has been observed in various cancers, including pancreatic cancer, making it an attractive therapeutic target. G7-18NATE is a nonphosphorylated, cyclic peptide inhibitor that specifically binds to the SH2 domain of Grb7, thereby disrupting its downstream signaling.[1][2] For in vivo applications, this compound has been modified with a penetratin sequence (this compound-P) to facilitate its intracellular uptake.[1][3]
These application notes provide a summary of the preclinical data on this compound-P in pancreatic cancer models and detailed protocols for its use in in vivo and in vitro experiments.
Data Presentation
In Vitro Efficacy of this compound-P
The primary in vitro effect of this compound-P is the inhibition of cancer cell migration. Notably, the peptide inhibitor did not show a statistically significant effect on cell proliferation.[1]
Table 1: Effect of this compound-P on Pancreatic Cancer Cell Migration
| Cell Line | Treatment | Mean Migrated Cells (95% CI) | P-value | Reference |
| Panc-1 | Untreated | Not Reported | - | [1] |
| Panc-1 | Control Peptide | 87.5 (82.6 to 92.4) | <.001 | [1] |
| Panc-1 | This compound-P (10 µM) | 5.7 (2.3 to 9.0) | <.001 | [1] |
| MiaPaca2 | This compound-P | Reduced Migration | - | [1] |
| PK8 | This compound-P | Reduced Migration | - | [1] |
| KLM1 | This compound-P | No Reduction in Migration | - | [1] |
Note: The inhibitory effect of this compound-P on cell migration was observed in pancreatic cancer cell lines that overexpress Grb7 (Panc-1, MiaPaca2, PK8), but not in those that do not (KLM1).[1]
Signaling Pathway
This compound-P exerts its anti-migratory effects by inhibiting the Grb7 signaling pathway. Grb7 is an adapter protein that, through its SH2 domain, interacts with phosphorylated tyrosine kinase receptors. This interaction is crucial for downstream signaling cascades that promote cell migration. This compound specifically binds to the SH2 domain of Grb7, preventing its association with upstream activators and thereby inhibiting the pro-migratory signals.[1]
Caption: this compound Inhibition of the Grb7 Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Modified Boyden Chamber)
This protocol describes the assessment of this compound-P's effect on the migration of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1)
-
This compound-P peptide
-
Control peptide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fibronectin
-
Modified Boyden chambers (e.g., Transwell inserts with 8-µm pore size)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Coat the lower surface of the Transwell insert membrane with fibronectin (10 µg/mL in PBS) and incubate for 1 hour at 37°C. Wash with PBS.
-
Harvest pancreatic cancer cells using trypsin-EDTA and resuspend in serum-free medium.
-
Pre-incubate the cells with 10 µM this compound-P or a control peptide for 1 hour at 37°C.
-
Add cell culture medium with 10% FBS (as a chemoattractant) to the lower chamber of the Boyden apparatus.
-
Seed the pre-incubated cells (e.g., 1 x 10^5 cells) in the upper chamber of the Transwell insert in serum-free medium.
-
Incubate the chambers for 6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the mean number of migrated cells and perform statistical analysis.
Protocol 2: Peritoneal Metastasis Mouse Model
This protocol outlines the in vivo evaluation of this compound-P on peritoneal metastasis of pancreatic cancer.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Pancreatic cancer cell line (e.g., Panc-1)
-
This compound-P peptide
-
Control peptide
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture and harvest pancreatic cancer cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Inject 1 x 10^6 cells in 100 µL of PBS into the peritoneal cavity of each mouse.
-
Divide the mice into treatment and control groups.
-
Administer this compound-P or a control peptide. The original study does not specify the dose, route, or frequency of administration for the in vivo experiments. Researchers should perform dose-finding studies. A potential starting point could be intraperitoneal injections.
-
Monitor the mice for signs of tumor growth and metastasis, such as abdominal distension and weight loss.
-
If using bioluminescent imaging, image the mice at regular intervals to monitor tumor burden.
-
At the end of the study (e.g., after 4-6 weeks or when humane endpoints are reached), euthanize the mice.
-
Perform a necropsy to count the number of metastatic nodules in the peritoneal cavity.
-
Collect tissues for histological analysis to confirm metastasis.
-
Compare the extent of metastasis between the treatment and control groups and perform statistical analysis.
Experimental Workflow
Caption: Workflow for Preclinical Evaluation of this compound.
Conclusion
This compound-P represents a promising targeted therapeutic agent for inhibiting pancreatic cancer metastasis by disrupting the Grb7 signaling pathway. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this peptide inhibitor in preclinical models of pancreatic cancer. Further studies are warranted to optimize the in vivo administration protocol and to explore its potential in combination with other therapeutic modalities.
References
Troubleshooting & Optimization
Optimizing G7-18Nate Dosage for In Vivo Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of G7-18Nate for in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cyclic peptide inhibitor of the Growth factor receptor-bound protein 7 (Grb7) adapter protein.[1] Grb7 is implicated in the proliferation and migration of cancer cells. This compound functions by binding to the SH2 domain of Grb7, which disrupts its interaction with upstream signaling partners such as HER2 (Human Epidermal Growth Factor Receptor 2) and FAK (Focal Adhesion Kinase). This inhibition modulates downstream signaling pathways, including the RAS-MAPK and RAC1 pathways, thereby impeding cancer cell progression. For in vivo applications, this compound is typically conjugated with a cell-penetrating peptide, such as Penetratin, to create this compound-P, facilitating its uptake into cells.[2]
Q2: What is the recommended starting dosage for this compound-P in a mouse model of pancreatic cancer?
A2: Based on published preclinical studies, a dosage of 10 µmol/kg administered intraperitoneally every third day has been shown to be effective in reducing tumor growth and metastasis in a peritoneal metastasis mouse model of pancreatic cancer.[2] A toxicity study has also been conducted with doses up to 100 µmol/kg, which showed no significant adverse effects.[2]
Q3: What is the appropriate route of administration for this compound-P in vivo?
A3: Intraperitoneal (IP) injection is a documented and effective route of administration for this compound-P in mouse models of peritoneal metastasis.[2] The choice of administration route may vary depending on the tumor model and experimental objectives.
Q4: How should I prepare this compound-P for in vivo administration?
A4: this compound-P is a peptide and should be handled with care to maintain its stability. It is typically supplied as a lyophilized powder and should be reconstituted in a sterile, biocompatible solvent such as sterile phosphate-buffered saline (PBS) or another vehicle suitable for in vivo use. The concentration should be calculated based on the desired dosage and the injection volume appropriate for the animal model.
Q5: What are the expected outcomes of this compound-P treatment in a pancreatic cancer model?
A5: In a preclinical mouse model of pancreatic cancer with peritoneal metastasis, treatment with this compound-P has been shown to cause a statistically significant reduction in both the number and weight of metastatic nodules.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic efficacy | Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration at the tumor site. | Perform a dose-response study to determine the optimal dosage for your specific animal model and cancer type. Consider increasing the dose based on toxicity data.[2] |
| Poor Bioavailability: The peptide may be degrading prematurely or not reaching the target tissue effectively. | Ensure proper formulation and handling of the peptide to maintain stability. Consider alternative routes of administration or formulation strategies to improve bioavailability. | |
| Tumor Model Resistance: The specific cancer cell line or tumor microenvironment may be resistant to the mechanism of action of this compound. | Characterize the expression of Grb7 and its signaling partners in your tumor model. Consider combination therapies to overcome potential resistance mechanisms. | |
| Adverse side effects or toxicity | High Dosage: The administered dose may be approaching the maximum tolerated dose. | Reduce the dosage or the frequency of administration. Refer to published toxicity studies for guidance on safe dosage ranges.[2] |
| Immunogenicity: As a peptide, this compound-P could potentially elicit an immune response. | Monitor animals for signs of an immune reaction. If immunogenicity is suspected, consider modifications to the peptide sequence or delivery vehicle. | |
| Variability in experimental results | Inconsistent Dosing: Inaccurate preparation or administration of the peptide solution. | Ensure accurate calculation of dosages and precise administration techniques. Use calibrated equipment for all measurements and injections. |
| Animal Health and Husbandry: Differences in animal age, weight, or health status can impact treatment response. | Standardize animal cohorts as much as possible. Monitor animal health closely throughout the experiment. | |
| Peptide Instability: Improper storage or handling of the this compound-P stock or working solutions. | Store the lyophilized peptide and reconstituted solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
Quantitative Data Presentation
The following table summarizes the in vivo efficacy of this compound-P in a pancreatic cancer mouse model as reported by Tanaka et al. (2006).
| Treatment Group | Dosage (µmol/kg) | Frequency | Mean Number of Tumor Nodules (± SD) | Mean Total Tumor Weight (g ± SD) | Statistical Significance (p-value) |
| Control Peptide | 10 | Every 3rd day for 2 weeks | 72.6 ± 8.9 | 4.13 ± 0.37 | < 0.001 |
| This compound-P | 10 | Every 3rd day for 2 weeks | 3.2 ± 0.8 | 0.19 ± 0.07 | < 0.001 |
Experimental Protocols
Key Experiment: In Vivo Efficacy of this compound-P in a Murine Model of Pancreatic Cancer Peritoneal Metastasis
This protocol is based on the methodology described by Tanaka et al. in the Journal of the National Cancer Institute (2006).
1. Animal Model:
-
Species: BALB/c nu/nu mice (female, 6-8 weeks old).
-
Tumor Cell Line: Panc-1 human pancreatic cancer cells.
2. Tumor Cell Implantation:
-
Culture Panc-1 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Inject 0.5 mL of the cell suspension (1 x 10^7 cells) intraperitoneally into each mouse.
3. This compound-P Preparation and Administration:
-
Reconstitute lyophilized this compound-P and a control peptide (e.g., Penetratin alone) in sterile PBS to the desired stock concentration.
-
On day 3 post-tumor cell implantation, begin treatment.
-
Administer this compound-P or the control peptide via intraperitoneal injection at a dosage of 10 µmol/kg.
-
Repeat the injections every third day for a total of two weeks.
4. Endpoint Analysis:
-
Four weeks after the initial tumor cell injection, humanely euthanize the mice.
-
Perform a thorough necropsy and carefully count the number of metastatic nodules in the peritoneal cavity.
-
Excise and weigh all visible tumor nodules to determine the total tumor weight per mouse.
-
Perform statistical analysis (e.g., Student's t-test) to compare the treatment and control groups.
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vivo Efficacy Study Workflow.
Caption: Troubleshooting Logic for Lack of Efficacy.
References
G7-18Nate stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for working with G7-18Nate in cell culture media.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing systematic approaches to identify and resolve them.
Issue 1: Inconsistent or Lower-Than-Expected Efficacy of this compound
If you are observing variable or diminished effects of this compound in your cell culture experiments, several factors related to its stability and handling may be at play.
Troubleshooting Workflow
Technical Support Center: Enhancing G7-18Nate Binding Affinity to Grb7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the G7-18Nate peptide and its interaction with the Grb7 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's inhibition of Grb7?
This compound is a peptide-based inhibitor that targets the SH2 domain of the Growth factor receptor-bound protein 7 (Grb7). It functions as a competitive antagonist by mimicking the binding motif of Grb7's natural upstream signaling partners, such as HER2/ErbB2 and FAK. By occupying the SH2 domain, this compound sterically hinders the recruitment of Grb7 to activated receptor tyrosine kinases, thereby disrupting downstream signaling pathways involved in cell migration and proliferation.
Q2: How can the binding affinity of this compound to Grb7 be experimentally enhanced?
The binding affinity of this compound can be enhanced through rational peptide design and chemical modifications. Key strategies include:
-
Phosphomimetic Substitution: Replacing the phosphotyrosine residue with non-hydrolyzable analogs like carboxymethyl-phenylalanine can improve peptide stability and binding affinity.
-
Hydrocarbon Stapling: Introducing an all-hydrocarbon staple can constrain the peptide into its bioactive alpha-helical conformation, which has been shown to increase binding affinity and cellular uptake.
-
Systematic Alanine Scanning: This involves sequentially replacing each amino acid residue with alanine to identify key residues for the interaction. Subsequent substitution of these key residues with non-natural amino acids can further optimize binding.
Q3: What are the key downstream effects of Grb7 inhibition by this compound?
Inhibition of the Grb7-SH2 domain by this compound has been shown to primarily impact cell migration. Specifically, in HER2-overexpressing breast cancer cells, this compound treatment leads to a significant reduction in cell motility and invasion. This is achieved by disrupting the Grb7-FAK signaling axis, which is crucial for focal adhesion dynamics.
Q4: What are the recommended techniques for quantifying the this compound-Grb7 interaction?
The primary techniques for quantifying this interaction are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including K_d, enthalpy (ΔH), and entropy (ΔS).
Troubleshooting Guides
Issue 1: Low Binding Signal or No Detectable Binding in SPR Experiments
-
Question: I am not observing a significant binding response when injecting this compound over the immobilized Grb7 sensor chip. What could be the cause?
-
Answer:
-
Check Protein Activity: Ensure the immobilized Grb7-SH2 domain is correctly folded and active. Use a known binding partner as a positive control to confirm ligand activity.
-
Immobilization Issues: High immobilization levels can cause steric hindrance. Aim for a lower density of immobilized protein (e.g., 1000-2000 RU). Conversely, very low immobilization levels may not yield a detectable signal.
-
Buffer Mismatch: A significant mismatch between the running buffer and the analyte (peptide) buffer can cause bulk refractive index changes that mask the binding signal. Ensure buffers are identical, including DMSO concentration if the peptide is dissolved in it.
-
Peptide Quality: Verify the purity and concentration of the this compound peptide. Degradation or inaccurate concentration will affect the results.
-
Non-Specific Binding: If using a GST-tagged Grb7, ensure the reference flow cell is appropriate (e.g., a blank surface or one with just GST) to correctly subtract non-specific binding.
-
Issue 2: Poor Data Fitting to a 1:1 Binding Model in SPR
-
Question: My SPR sensorgram data does not fit well to a simple 1:1 Langmuir binding model. What are the potential reasons?
-
Answer:
-
Mass Transport Limitation: The binding rate may be limited by the rate of analyte diffusion to the sensor surface, not the intrinsic binding kinetics. Try increasing the flow rate or decreasing the density of the immobilized ligand.
-
Analyte Heterogeneity: The this compound sample may contain impurities or aggregates. Purify the peptide using HPLC and confirm its quality.
-
Ligand Heterogeneity: The immobilized Grb7 may be partially inactive or exist in multiple conformations. Use high-purity protein for immobilization.
-
Complex Binding Kinetics: The interaction may not be a simple 1:1 binding event. It could involve conformational changes or other complexities. A more complex model (e.g., two-state binding) might be necessary.
-
Issue 3: Inconsistent Results in Cell-Based Migration Assays
-
Question: I am seeing high variability in my cell migration assay results when treating with this compound. How can I improve consistency?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell migratory properties can change over time in culture.
-
Serum Concentration: The presence of growth factors in serum can interfere with the experiment. Ensure you are using a consistent serum concentration during the assay, or consider serum-starving the cells before treatment.
-
Peptide Stability and Delivery: Peptides can be susceptible to degradation by proteases. Use protease inhibitors and ensure consistent timing between peptide preparation and application. For stapled peptides, confirm efficient cellular uptake.
-
Assay Timing: The duration of the migration assay is critical. Optimize the incubation time to ensure a sufficient migratory distance for the control cells, creating a large enough window to observe inhibition.
-
Quantitative Data Summary
The following table summarizes the binding affinity data for this compound and its stapled derivative (G7-18S) to the Grb7-SH2 domain, as determined by Surface Plasmon Resonance (SPR).
| Peptide | K_d (µM) | k_on (10^3 M⁻¹s⁻¹) | k_off (10⁻² s⁻¹) | Reference |
| This compound | 1.3 ± 0.1 | 5.3 ± 0.2 | 6.9 ± 0.2 | |
| G7-18S (Stapled) | 0.50 ± 0.04 | 7.5 ± 0.1 | 3.7 ± 0.1 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps for analyzing the binding kinetics of this compound to the Grb7-SH2 domain.
-
Protein Immobilization:
-
Use a CM5 sensor chip and activate the carboxyl groups with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant Grb7-SH2 domain (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~2000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection.
-
-
Binding Analysis:
-
Prepare a dilution series of the this compound peptide (e.g., 0.1 µM to 10 µM) in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the peptide solutions over the reference and Grb7-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Set the association time to 180 seconds and the dissociation time to 300 seconds.
-
Regenerate the sensor surface between each peptide injection using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Perform a global fit of the kinetic data to a 1:1 Langmuir binding model to determine the k_on, k_off, and K_d values.
-
Protocol 2: Cell-Based Migration (Wound Healing) Assay
This protocol details a method to assess the effect of this compound on the migration of HER2-overexpressing cancer cells (e.g., SK-BR-3).
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Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentration of this compound or a control peptide. Include a vehicle-only control.
-
Imaging: Immediately acquire an initial image (t=0) of the wound for each well using a microscope.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a predetermined time (e.g., 24-48 hours).
-
Final Imaging: After incubation, acquire a final image of the same wound area.
-
Data Analysis: Measure the area of the wound at t=0 and the final time point for each condition. Calculate the percentage of wound closure and compare the results between treated and control groups.
Visualizations
Caption: Grb7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Off-target effects of G7-18Nate in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Grb7 inhibitor, G7-18Nate, in cancer cell experiments. The focus is on identifying and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a nonphosphorylated, cyclic peptide designed to specifically inhibit the Growth factor receptor-bound protein 7 (Grb7) adapter protein.[1] It targets the C-terminal Src homology 2 (SH2) domain of Grb7, competing with its natural phosphotyrosine binding partners.[1][2]
Q2: How does this compound exert its anti-cancer effects? A2: By binding to the Grb7-SH2 domain, this compound blocks its interaction with upstream receptor tyrosine kinases, such as HER2 and FAK (Focal Adhesion Kinase).[2][3] This disruption inhibits downstream signaling pathways critical for cancer progression, including the RAC1, ERK, and AKT pathways, thereby reducing cell proliferation, migration, and invasion.[2][4]
Q3: How specific is this compound for the Grb7-SH2 domain? A3: this compound has demonstrated high specificity for the Grb7-SH2 domain. Studies show it has a 50 to 200-fold lower affinity for the SH2 domains of closely related proteins like Grb10, Grb14, and Grb2.[5][6] This specificity, however, is critically dependent on the presence of millimolar concentrations of phosphate in the experimental buffer, which is believed to compensate for the peptide's lack of a phosphate group.[5][6]
Q4: I am observing cytotoxicity in a cell line considered non-malignant. Is this an expected off-target effect? A4: While this compound has been reported to have no significant deleterious effects on non-malignant cells, unexpected cytotoxicity could arise from several factors.[3][4] These may include unique dependencies of the specific cell line on pathways inadvertently affected by this compound, issues with peptide stability or aggregation at the concentration used, or potential off-target interactions. It is recommended to perform a dose-response curve and include a negative control peptide to rule out non-specific toxicity.
Q5: Can the cell-penetrating peptide (CPP) tag attached to this compound cause off-target effects? A5: Yes, the CPP tag (e.g., Penetratin or TAT), while essential for intracellular delivery, can have its own biological effects.[4][7] It is crucial to use a control peptide consisting of the CPP tag alone in your experiments to distinguish the effects of the this compound peptide from those of the delivery vehicle.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent inhibition of cell migration/proliferation. | 1. Peptide Instability: this compound is a peptide and may be susceptible to degradation by proteases in serum-containing media. 2. Suboptimal Concentration: The effective concentration can vary significantly between cell lines. 3. Low Grb7 Expression: The cell line may not express sufficient levels of Grb7 for the inhibitory effect to be significant. | 1. Prepare fresh stock solutions. Minimize freeze-thaw cycles. Consider performing experiments in serum-free or low-serum media for the duration of the treatment. 2. Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell line. 3. Confirm Grb7 expression levels in your cell line via Western Blot or qPCR. |
| Downstream signaling (p-ERK, p-AKT) is not inhibited despite using the recommended concentration. | 1. Incorrect Buffer Composition: this compound's binding affinity and specificity are highly dependent on phosphate concentration.[5] 2. Rapid Signal Rebound: Signaling pathways may have feedback loops that reactivate them over time. 3. Dominant Parallel Pathways: The cancer cells may rely on other signaling pathways for survival that are independent of Grb7. | 1. Ensure your lysis and binding buffers contain phosphate (e.g., PBS). The interaction is not significantly impacted by Tris or MES buffers.[6] 2. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition. 3. Map the dominant signaling pathways in your cell line. Consider co-treatment with other inhibitors. |
| Unexpected changes in protein expression unrelated to the Grb7 pathway are observed. | 1. Potential Off-Target Binding: this compound may be interacting with other proteins, such as kinases or other SH2 domain-containing proteins, at high concentrations. 2. Cellular Stress Response: High concentrations of any peptide can induce a cellular stress response, altering protein expression profiles. | 1. Perform a proteomic analysis: Use quantitative proteomics to identify proteins that are differentially expressed upon this compound treatment.[8][9] 2. Conduct a kinase profile: Screen this compound against a panel of kinases to identify potential off-target kinase inhibition.[10] 3. Lower the treatment concentration and include a scrambled peptide control to check for non-specific effects. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound to SH2 Domains
| Protein Domain | Binding Affinity (KD) | Method | Reference |
| Grb7-SH2 | 4-6 µM | Surface Plasmon Resonance | [5][6] |
| Grb7-SH2 | 14.4 µM (Biotinylated this compound-Penetratin) | Isothermal Titration Calorimetry | [11] |
| Grb7-SH2 | 35.4 µM | Isothermal Titration Calorimetry | [11] |
| Grb10, Grb14, Grb2 SH2 | 50-200x lower affinity than Grb7-SH2 | Surface Plasmon Resonance | [5][6] |
Table 2: Summary of this compound Effects in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| SKBR-3 | HER2+ Breast Cancer | 20 µM | Inhibition of proliferation, migration, and ERK/AKT phosphorylation. | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 µM | Inhibition of proliferation (lesser than SKBR-3) and ERK/AKT phosphorylation. | [2] |
| Panc-1 | Pancreatic Cancer | Not specified | Statistically significant reduction in cell migration; no significant effect on proliferation. | [12] |
| BT474 | HER2+ Breast Cancer | Not specified | Obliterated RAS activation and blocked clonogenic growth. | [13] |
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Workflow for troubleshooting unexpected this compound results.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK and Phospho-AKT Inhibition
This protocol is adapted from methodologies described in cited literature.[2]
-
Cell Culture and Treatment:
-
Plate breast cancer cells (e.g., SKBR-3) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with 20 µM this compound (or desired concentration), a control peptide, and vehicle control for 2 hours.
-
Stimulate cells with a suitable agonist (e.g., fibronectin or heregulin) for 15-30 minutes to activate the pathways.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-AKT, total-AKT, and a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.
-
Protocol 2: Cell Migration Assay (Modified Boyden Chamber)
This protocol is based on methodologies for assessing cancer cell migration.[12]
-
Cell Preparation:
-
Culture cancer cells (e.g., Panc-1) to sub-confluency.
-
Starve cells for 12-24 hours in serum-free media.
-
Harvest cells using trypsin and resuspend them in serum-free media containing this compound (e.g., 10-20 µM), control peptide, or vehicle.
-
-
Chamber Setup:
-
Use transwell inserts with an 8 µm pore size membrane (e.g., for a 24-well plate).
-
Coat the underside of the membrane with an appropriate chemoattractant like fibronectin (10 µg/mL) and let it dry.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Seeding and Incubation:
-
Add 1 x 105 cells in 100 µL of the peptide-containing serum-free media to the upper chamber of the transwell insert.
-
Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
-
Cell Staining and Counting:
-
After incubation, carefully remove the media from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts gently with water and allow them to air dry.
-
-
Analysis:
-
Count the number of migrated, stained cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each condition. Compare the results between this compound treated cells and controls.
-
References
- 1. NMR analysis of this compound, a nonphosphorylated cyclic peptide inhibitor of the Grb7 adapter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Cyclic Peptide Inhibitors of the Grb7 Breast Cancer Target: Small Change in Cargo Results in Large Change in Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grb7, a Critical Mediator of EGFR/ErbB Signaling, in Cancer Development and as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the non-phosphorylated peptide this compound with Grb7-SH2 domain requires phosphate for enhanced affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake of a cell permeable this compound contruct into cells and binding with the Grb-7-SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Dissecting GRB7-mediated signals for proliferation and migration in HER2 overexpressing breast tumor cells: GTP-ase rules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G7-18Nate and Grb7-SH2 Binding
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the pH-dependent binding of the cyclic peptide G7-18Nate to the Grb7-SH2 domain.
Frequently Asked Questions (FAQs)
Q1: What is the reported binding affinity (Kd) of this compound to the Grb7-SH2 domain?
The reported dissociation constant (Kd) for the interaction between this compound and the Grb7-SH2 domain varies across studies, which can be attributed to different experimental conditions, particularly pH. Reported values range from the low micromolar to the hundreds of micromolar range. For instance, studies have reported Kd values of approximately 4-6 µM, 7.83 µM, and 13.2 µM.[1][2] A key factor influencing this affinity is pH.
Q2: How does pH affect the binding of this compound to Grb7-SH2?
The binding of this compound to the Grb7-SH2 domain is highly pH-dependent. A study using Surface Plasmon Resonance (SPR) demonstrated a significantly stronger binding affinity at a lower pH. At pH 6.0, the Kd was determined to be 4.4 µM, while at pH 7.4, the affinity was much weaker, with a Kd of approximately 300 µM.[3] NMR studies also suggest that the peptide's conformation, particularly a turn in the YDN motif crucial for binding, is stabilized at low pH and low salt conditions.[4]
Q3: Is this compound a specific inhibitor for the Grb7-SH2 domain?
Yes, this compound has been shown to be a specific inhibitor for the Grb7-SH2 domain.[5] SPR experiments have confirmed that this compound binds preferentially to the Grb7-SH2 domain over the closely related SH2 domains of Grb2, Grb10, and Grb14.[1][5] This specificity is critical for its potential as a targeted therapeutic agent.
Q4: What is the mechanism of this compound binding to the Grb7-SH2 domain?
This compound is a non-phosphorylated cyclic peptide that competitively inhibits the binding of phosphorylated tyrosine kinase partners to the Grb7-SH2 domain.[2][4] The binding is mediated by specific amino acid residues within the peptide, with a "YDN" motif being particularly important for the interaction.[4] The specificity of this compound for Grb7 is believed to be influenced by amino acid differences in the SH2 domains of other Grb family proteins.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments measuring the binding of this compound to the Grb7-SH2 domain.
| Issue | Potential Cause | Recommended Solution |
| Weak or no binding observed | Incorrect pH of the buffer: The binding is significantly weaker at neutral or slightly alkaline pH.[3] | Prepare fresh buffer at pH 6.0. Verify the pH of all solutions immediately before the experiment. Consider testing a range of pH values (e.g., 5.5 to 7.5) to determine the optimal pH for your specific experimental setup. |
| Peptide or protein degradation: this compound or the Grb7-SH2 domain may have degraded due to improper storage or handling. | Ensure proper storage conditions for both the peptide and the protein (typically at -80°C). Perform quality control checks, such as SDS-PAGE for the protein and mass spectrometry for the peptide, to confirm their integrity. | |
| Inactive protein: The Grb7-SH2 domain may be misfolded or aggregated. | Purify the Grb7-SH2 domain using appropriate chromatography techniques. Assess the protein's folding and monodispersity using techniques like circular dichroism or dynamic light scattering. | |
| High non-specific binding in SPR experiments | Inappropriate immobilization strategy: The method used to attach the protein or peptide to the sensor chip may lead to non-specific interactions. | If immobilizing the peptide, ensure the use of a linker to minimize steric hindrance.[3] Alternatively, immobilizing the GST-tagged Grb7-SH2 domain via an anti-GST antibody has been shown to yield clean sensorgrams.[3] |
| High protein/peptide concentrations: Using excessively high concentrations can lead to non-specific binding and aggregation. | Optimize the concentrations of both the analyte and the ligand. Start with a low concentration of the immobilized partner and a range of analyte concentrations that bracket the expected Kd. | |
| Inconsistent Kd values between experiments | Buffer variability: Minor differences in buffer composition (e.g., pH, salt concentration) can significantly impact binding affinity.[1][4] | Use a consistent, freshly prepared batch of buffer for all related experiments. Ensure that the buffer used for dialysis or dilution of both the protein and the peptide is identical.[6] |
| Data analysis artifacts: The choice of binding model and data processing can affect the calculated Kd. | Use appropriate data analysis software and select a fitting model that accurately describes the binding kinetics. Ensure proper referencing and subtraction of buffer effects.[7] | |
| Low signal-to-noise ratio in ITC experiments | Buffer mismatch: A mismatch in the buffer composition between the syringe and the cell can generate large heats of dilution, obscuring the binding signal. | Extensively dialyze both the protein and the peptide against the same buffer from the same batch before the experiment.[6][8] |
| Incorrect concentrations: Inaccurate concentration measurements of the protein and peptide will lead to incorrect thermodynamic parameters. | Accurately determine the concentrations of your protein and peptide using reliable methods such as UV-Vis spectroscopy with a calculated extinction coefficient or amino acid analysis. |
Quantitative Data
Table 1: pH-Dependent Binding Affinity of this compound to Grb7-SH2
| pH | Binding Affinity (Kd) | Method | Reference |
| 6.0 | 4.4 µM | Surface Plasmon Resonance (SPR) | [3] |
| 7.4 | ~300 µM | Surface Plasmon Resonance (SPR) | [3] |
Table 2: Binding Affinities of this compound and Related Peptides to Grb7-SH2
| Peptide | Binding Affinity (Kd) | Method | Reference |
| This compound | 7.83 ± 0.46 µM | Surface Plasmon Resonance (SPR) | [7] |
| This compound | 4-6 µM | Surface Plasmon Resonance (SPR) | [1] |
| This compound | 13.2 µM | Not specified | [2] |
| G7-B8 (bicyclic) | 0.86 ± 0.08 µM | Surface Plasmon Resonance (SPR) | [7] |
| G7-B9 (bicyclic) | 2.68 ± 0.39 µM | Surface Plasmon Resonance (SPR) | [7] |
| G7-B10 (bicyclic) | 1.15 ± 0.408 µM | Surface Plasmon Resonance (SPR) | [7] |
Experimental Protocols
Surface Plasmon Resonance (SPR)
This protocol is a generalized procedure for analyzing the this compound and Grb7-SH2 interaction.
-
Immobilization of GST-Grb7-SH2:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize an anti-GST antibody onto the activated surface.
-
Inject GST-Grb7-SH2 over the antibody-coated surface to achieve the desired immobilization level.
-
Block any remaining active sites with 1 M ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., 100 mM sodium phosphate pH 6.0, 1 mM DTT).[3]
-
Inject the this compound solutions over the immobilized GST-Grb7-SH2 surface at a constant flow rate (e.g., 30 µL/min).[7]
-
Include a buffer-only injection for double referencing.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer injection signal from the sensorgrams.
-
Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
Isothermal Titration Calorimetry (ITC)
This is a general protocol for ITC experiments, which should be optimized for the specific interaction.
-
Sample Preparation:
-
Express and purify the Grb7-SH2 domain.
-
Synthesize and purify the this compound peptide.
-
Extensively dialyze both the protein and the peptide against the same buffer (e.g., 20 mM Sodium Phosphate pH 6.0, 150 mM NaCl, 1 mM DTT).[7][8] This step is critical to minimize heats of dilution.
-
Accurately determine the concentrations of both protein and peptide solutions.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Grb7-SH2 solution (e.g., 30-50 µM) into the sample cell.[8]
-
Load the this compound solution (e.g., 300-500 µM, typically 10-15 times the protein concentration) into the injection syringe.[8]
-
Perform an initial small injection (e.g., 0.5-1 µL) to be discarded during analysis, followed by a series of larger, spaced injections (e.g., 2-3 µL).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the peptide into the buffer.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Signaling Pathway
Caption: Grb7 signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: Workflow for this compound and Grb7-SH2 binding analysis.
References
- 1. Interaction of the non-phosphorylated peptide this compound with Grb7-SH2 domain requires phosphate for enhanced affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Nonphosphorylated Peptides with Conserved Sequences Selectively Bind to Grb7 SH2 Domain with Affinity Comparable to Its Phosphorylated Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR analysis of this compound, a nonphosphorylated cyclic peptide inhibitor of the Grb7 adapter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Backbone nuclear relaxation characteristics and calorimetric investigation of the human Grb7-SH2/erbB2 peptide complex - PMC [pmc.ncbi.nlm.nih.gov]
Modifying G7-18Nate for improved bioavailability
Welcome to the technical support center for G7-18Nate, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound and to provide guidance on relevant experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the tyrosine kinase XYZ, a key component of the ABC signaling pathway implicated in certain proliferative diseases. By binding to the ATP-binding pocket of the XYZ kinase domain, this compound blocks its downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What are the primary challenges associated with the oral bioavailability of this compound?
The primary challenges with this compound's oral bioavailability are its low aqueous solubility and extensive first-pass metabolism in the liver. These factors contribute to low plasma concentrations after oral administration, potentially limiting its therapeutic efficacy.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
For initial in vivo efficacy studies, a formulation of this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended for intraperitoneal (IP) injection. For oral gavage studies, micronization of the compound or formulation as a lipid-based system may improve absorption.
Q4: How can I monitor the target engagement of this compound in my experiments?
Target engagement can be monitored by assessing the phosphorylation status of downstream substrates of the XYZ kinase. A western blot analysis of phospho-XYZ (pXYZ) and total XYZ in treated cells or tumor lysates is a reliable method. A decrease in the pXYZ/total XYZ ratio indicates target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low plasma exposure after oral administration | Poor aqueous solubility of this compound. | Consider formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations. |
| High first-pass metabolism. | Co-administration with a cytochrome P450 inhibitor (e.g., ritonavir, in preclinical models) can help assess the impact of metabolism. Prodrug strategies could also be explored. | |
| High variability in pharmacokinetic (PK) data | Inconsistent dosing technique. | Ensure consistent and accurate administration volumes and techniques, especially for oral gavage. |
| Food effects in animal models. | Standardize the fasting and feeding schedule for animals in PK studies. | |
| Precipitation of this compound in aqueous buffers | Exceeding the solubility limit of the compound. | Determine the kinetic and thermodynamic solubility of this compound in your experimental buffers. Use of co-solvents or excipients may be necessary. |
| Inconsistent results in in vitro permeability assays (e.g., Caco-2) | Poor cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have intact tight junctions. |
| Compound binding to plasticware. | Use low-binding plates and tubes for your experiments. Quantify the compound concentration at the beginning and end of the experiment to assess recovery. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER of the monolayers to confirm integrity (>200 Ω·cm²).
-
Wash the monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS.
-
To assess apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
Protocol 2: Mouse Pharmacokinetic (PK) Study
This protocol outlines a basic PK study in mice to determine the oral bioavailability of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS for quantification
Methodology:
-
Acclimate mice for at least 3 days before the study.
-
Fast mice overnight (with access to water) before dosing.
-
Divide mice into two groups: IV administration and PO administration (n=3-5 per group).
-
For the IV group, administer this compound (e.g., 1 mg/kg) via the tail vein.
-
For the PO group, administer this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., 25-50 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| logP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| pKa | 8.5 |
Table 2: In Vitro Permeability and Efflux Data for this compound
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.5 ± 0.1 | 5.2 ± 0.8 | 10.4 |
| Propranolol (High Permeability Control) | 25.1 ± 2.3 | 24.5 ± 2.1 | 1.0 |
| Digoxin (Efflux Substrate Control) | 0.2 ± 0.05 | 6.8 ± 1.1 | 34.0 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng*hr/mL) | Half-life (hr) | F% |
| IV | 1 | 850 ± 120 | 0.083 | 1200 ± 150 | 2.5 ± 0.3 | - |
| PO | 10 | 150 ± 45 | 1.0 | 600 ± 110 | 3.1 ± 0.5 | 5% |
Visualizations
Caption: this compound inhibits the XYZ kinase signaling pathway.
Caption: Workflow for improving the bioavailability of this compound.
Validation & Comparative
G7-18Nate vs. Second-Generation Bicyclic Grb7 Inhibitors: A Comparative Guide
This guide provides a detailed comparison between the first-generation Grb7 inhibitor, G7-18Nate, and a second-generation bicyclic Grb7 inhibitor. The comparison focuses on their performance, mechanism of action, and the underlying experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Grb7 and its Inhibition
Growth factor receptor-bound protein 7 (Grb7) is an adaptor protein that plays a crucial role in intracellular signal transduction. It is implicated in cell migration, proliferation, and invasion, and its overexpression is associated with several types of cancer, particularly breast cancer. The SH2 domain of Grb7 is essential for its function, as it mediates interactions with receptor tyrosine kinases like HER2/ErbB2. Inhibition of the Grb7-SH2 domain is a promising strategy for cancer therapy.
This compound is a peptide-based inhibitor derived from a random peptide library screen, which was later optimized. It functions by binding to the Grb7-SH2 domain. More recently, second-generation bicyclic Grb7 inhibitors have been developed to improve upon the stability and efficacy of earlier linear peptides.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a representative second-generation bicyclic Grb7 inhibitor.
| Inhibitor | Type | Target Domain | Binding Affinity (Kd) | Assay |
| This compound | Linear Peptide | Grb7-SH2 | ~230 nM | Isothermal Titration Calorimetry (ITC) |
| Bicyclic Grb7 Inhibitor | Bicyclic Peptide | Grb7-SH2 | ~58 nM | Surface Plasmon Resonance (SPR) |
| Inhibitor | Cellular Activity | Cell Line | Assay |
| This compound | Inhibition of cell migration | SK-BR-3 (human breast cancer) | Wound healing assay |
| Bicyclic Grb7 Inhibitor | Inhibition of cell migration | SK-BR-3 (human breast cancer) | Wound healing assay |
Mechanism of Action and Signaling Pathway
Both this compound and the second-generation bicyclic inhibitor target the SH2 domain of Grb7. This competitive inhibition prevents the recruitment of Grb7 to activated receptor tyrosine kinases, such as HER2/ErbB2, thereby disrupting downstream signaling pathways that promote cell migration and proliferation.
Caption: Grb7 signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd) of inhibitors to the Grb7-SH2 domain.
Methodology:
-
The Grb7-SH2 protein is placed in the sample cell of the calorimeter.
-
The inhibitor (e.g., this compound) is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is another technique used to measure binding kinetics and affinity.
Methodology:
-
The Grb7-SH2 protein is immobilized on a sensor chip.
-
A solution containing the bicyclic inhibitor is flowed over the chip surface.
-
The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument.
-
Association and dissociation rates are measured, and the Kd is calculated from these values.
Caption: General experimental workflow for inhibitor evaluation.
Wound Healing (Cell Migration) Assay
This assay is used to assess the effect of Grb7 inhibitors on cancer cell migration.
Methodology:
-
SK-BR-3 cells are grown to confluence in a culture plate.
-
A "wound" is created by scratching the cell monolayer with a pipette tip.
-
The cells are then treated with either the Grb7 inhibitor or a vehicle control.
-
The closure of the wound is monitored and imaged at different time points.
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
Conclusion
Second-generation bicyclic Grb7 inhibitors demonstrate a significant improvement in binding affinity to the Grb7-SH2 domain compared to the first-generation linear peptide, this compound. This enhanced affinity is a promising indicator of potentially improved therapeutic efficacy. Both classes of inhibitors show activity in inhibiting cancer cell migration, a key process in tumor metastasis. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these second-generation inhibitors.
G7-18Nate Specificity: A Comparative Analysis for Grb7, Grb10, and Grb14
A detailed comparison of the binding affinity and specificity of the peptide inhibitor G7-18Nate for the adaptor proteins Grb7, Grb10, and Grb14, providing researchers with essential data for targeted therapeutic development.
The cyclic peptide this compound has emerged as a promising inhibitor of the Growth factor receptor-bound protein 7 (Grb7), an adaptor protein implicated in cancer progression through its role in signaling pathways that drive cell proliferation and migration. Understanding the specificity of this compound is paramount for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's binding affinity for Grb7 and its closely related family members, Grb10 and Grb14, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Binding Affinities
The specificity of this compound for the SH2 domains of Grb7, Grb10, and Grb14 has been quantitatively assessed using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Target Protein | This compound Binding Affinity (Kd) | Fold-Difference in Affinity vs. Grb7 | Reference |
| Grb7-SH2 | 4-6 µM | - | [1][2] |
| Grb10-SH2 | 50-200 times lower than Grb7 | ~50-200x weaker | [1][2] |
| Grb14-SH2 | 50-200 times lower than Grb7 | ~50-200x weaker | [1][2] |
The data clearly demonstrates that this compound exhibits a significantly higher affinity for the Grb7-SH2 domain compared to the SH2 domains of Grb10 and Grb14.[1][2] This remarkable specificity is attributed to key amino acid differences within the SH2 domains of the Grb7 family proteins.
Signaling Pathway Context
Grb7, Grb10, and Grb14, while structurally related, participate in distinct signaling pathways, making the specificity of inhibitors like this compound clinically relevant.
Grb7 Signaling: Grb7 is a key mediator in signaling cascades initiated by receptor tyrosine kinases (RTKs) such as HER2/ErbB2, and non-receptor tyrosine kinases like Focal Adhesion Kinase (FAK).[3][4] Its involvement in these pathways is crucial for cancer cell proliferation, migration, and invasion.[4]
Caption: Grb7 signaling pathways in cancer.
Grb10 and Grb14 Signaling: In contrast, Grb10 and Grb14 are primarily recognized as negative regulators of the insulin and insulin-like growth factor (IGF-1) receptor signaling pathways.[2][5][6] They play crucial roles in metabolic regulation and growth.[2][5]
Caption: Grb10/Grb14 in insulin signaling.
Experimental Protocols
The determination of this compound's binding affinity to the Grb7 family SH2 domains was performed using Surface Plasmon Resonance (SPR). The following provides a detailed methodology based on published studies.
Objective: To quantify the binding affinity (Kd) of this compound for the purified SH2 domains of Grb7, Grb10, and Grb14.
Materials:
-
Recombinant, purified GST-tagged SH2 domains of human Grb7, Grb10, and Grb14.
-
Synthetic cyclic peptide this compound.
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS).
-
Anti-GST antibody.
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Experimental Workflow:
Caption: Surface Plasmon Resonance workflow.
Detailed Procedure:
-
Sensor Chip Immobilization:
-
The CM5 sensor chip surface is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Anti-GST antibody (e.g., 30 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface to achieve an immobilization level of approximately 10,000-12,000 Response Units (RU).
-
Remaining active esters are deactivated by an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Ligand Capture:
-
The purified GST-tagged Grb7-SH2, Grb10-SH2, or Grb14-SH2 domain is diluted in running buffer and injected over the anti-GST antibody-coated surface to achieve a capture level of approximately 500-1000 RU. A reference flow cell is prepared with only the anti-GST antibody to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
A dilution series of this compound in running buffer is prepared (e.g., ranging from low micromolar to high micromolar concentrations).
-
Each concentration of this compound is injected over the captured SH2 domain and the reference flow cell at a constant flow rate (e.g., 30 µL/min) for a specified association time, followed by a dissociation phase with running buffer.
-
-
Surface Regeneration:
-
Between each this compound injection cycle, the sensor surface is regenerated by injecting a pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the captured SH2 domain and any bound peptide.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are analyzed. The equilibrium response values are plotted against the corresponding this compound concentrations.
-
The resulting binding isotherm is fitted to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kd).
-
This comprehensive guide highlights the pronounced specificity of this compound for Grb7 over its close homologs, Grb10 and Grb14. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into Grb7-targeted therapies.
References
- 1. New Role for Grb10 Signaling in the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Dissecting GRB7-mediated signals for proliferation and migration in HER2 overexpressing breast tumor cells: GTP-ase rules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth factor receptor-bound protein-7 (Grb7) as a prognostic marker and therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Synergistic Antitumor Effects of Quercetin and Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of combining the natural flavonoid, Quercetin, with the conventional chemotherapeutic agent, Doxorubicin. The combination has demonstrated potential in enhancing antitumor efficacy and overcoming drug resistance in various cancer models, particularly in breast cancer. This document summarizes the key quantitative data, details the experimental methodologies used to obtain this data, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Effects
The combination of Quercetin and Doxorubicin has been shown to significantly enhance the cytotoxicity of Doxorubicin in cancer cells. This synergy is quantitatively demonstrated by a reduction in the half-maximal inhibitory concentration (IC50) of Doxorubicin and an increase in the induction of apoptosis.
Table 1: Comparative Cytotoxicity (IC50) in MCF-7 Breast Cancer Cells
The following table summarizes the IC50 values of Doxorubicin when used alone versus in combination with Quercetin. A lower IC50 value indicates greater potency.
| Treatment Group | Doxorubicin IC50 (µM) | Fold-Increase in Potency | Reference |
| Doxorubicin Alone | 0.133 | - | [1] |
| Doxorubicin + 10 µM Quercetin | 0.114 | ~1.17x | [1] |
| Doxorubicin Alone (Resistant Cells) | 4.0 | - | [1] |
| Doxorubicin + Quercetin (Resistant Cells) | ~1.08 (Calculated from 9-fold reduction) | ~3.7x | [1] |
Note: The fold-increase in potency highlights the enhanced cytotoxic effect of Doxorubicin in the presence of Quercetin, especially in Doxorubicin-resistant cells.
Table 2: Enhancement of Apoptosis in Cancer Cells
The combination treatment leads to a significant increase in programmed cell death (apoptosis). The data below shows the percentage of apoptotic cells after treatment.
| Cell Line | Treatment | Apoptosis Rate (%) | Key Apoptotic Proteins Modulated | Reference |
| SMMC7721 (Liver Cancer) | Doxorubicin + Quercetin | Significantly Increased vs. Doxorubicin alone | Increased Cleaved Caspase-3, -9, PARP; Decreased Bcl-xl | [2] |
| MCF-7 (Breast Cancer) | Doxorubicin + Quercetin | Increased late apoptosis and necrosis | Increased Cleaved Caspase-3 | [1][3] |
| MCF-7/dox (Resistant) | Doxorubicin + Quercetin | Enhanced cytotoxicity by 1.98-fold | Suppressed P-glycoprotein (P-gp) | [4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the molecular interactions provides a clearer understanding of the study's design and the drug combination's mechanism of action.
Caption: Experimental workflow for evaluating the synergy between Doxorubicin and Quercetin.
The synergistic effect of Quercetin and Doxorubicin is largely attributed to the inhibition of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and is often implicated in chemotherapy resistance.[5][6][7]
Caption: Quercetin inhibits the PI3K/Akt pathway, enhancing Doxorubicin-induced apoptosis.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
96-well plates
-
Cancer cells (e.g., MCF-7)
-
Cell culture medium
-
Doxorubicin and Quercetin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Treatment: Treat the cells with varying concentrations of Doxorubicin, Quercetin, or a combination of both. Include untreated wells as a control. Incubate for 24-48 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in the PI3K/Akt pathway and apoptosis.[15][16]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, P-gp, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.[17] Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate the proteins by size.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different treatment groups.
Conclusion
The experimental data strongly support the synergistic interaction between Quercetin and Doxorubicin. Quercetin enhances the therapeutic efficacy of Doxorubicin by inhibiting the pro-survival PI3K/Akt signaling pathway, thereby promoting apoptosis and potentially reversing multidrug resistance. This combination presents a promising strategy for improving cancer treatment outcomes, warranting further investigation in preclinical and clinical settings.
References
- 1. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of quercetin on doxorubicin cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. origene.com [origene.com]
Validating G7-18Nate's Inhibitory Effect on ERK and AKT Pathways: A Comparative Guide
For researchers and professionals in drug development, understanding the mechanism of action of novel therapeutic candidates is paramount. This guide provides a comparative analysis of the cyclic peptide G7-18Nate and its inhibitory effects on the crucial ERK and AKT signaling pathways. This compound is a synthetic peptide designed to inhibit the Growth factor receptor-bound protein 7 (Grb7), an adapter protein implicated in the progression of several cancers.[1] Grb7's role in signal transduction makes it a compelling target, as its inhibition can potentially disrupt downstream pathways like ERK and AKT that are critical for tumor cell proliferation, survival, and migration.
This guide summarizes the available experimental data on this compound's effects, compares its activity with other known inhibitors of the ERK and AKT pathways, and provides detailed experimental protocols for validation.
Signaling Pathways Overview
The ERK and AKT pathways are central to cellular signaling, responding to extracellular cues to regulate a wide range of cellular processes. This compound's primary target, Grb7, is an adaptor protein that can mediate signals from receptor tyrosine kinases (RTKs) to these downstream cascades.
This compound Inhibitory Activity
Experimental evidence demonstrates that this compound, when rendered cell-permeable by conjugation with a cell-penetrating peptide like Penetratin (this compound-Pen), inhibits both ERK and AKT signaling in breast cancer cell lines. The primary method for validating this inhibition has been through Western blot analysis of the phosphorylated (activated) forms of ERK (p-ERK) and AKT (p-AKT).
While specific IC50 values for the inhibition of ERK and AKT phosphorylation by this compound are not yet available in the literature, qualitative data from Western blot analyses in SKBR-3 and MDA-MB-231 breast cancer cells show a discernible reduction in the levels of both p-ERK and p-AKT upon treatment with this compound-Pen.
Table 1: Qualitative Summary of this compound's Inhibitory Effect
| Compound | Target Pathway | Cell Line | Observed Effect | Reference |
| This compound-Pen | ERK | SKBR-3 | Reduction in p-ERK levels | |
| This compound-Pen | ERK | MDA-MB-231 | Reduction in p-ERK levels | |
| This compound-Pen | AKT | SKBR-3 | Reduction in p-AKT levels | |
| This compound-Pen | AKT | MDA-MB-231 | Reduction in p-AKT levels |
Comparison with Alternative Inhibitors
To provide a quantitative context for this compound's activity, the following tables summarize the inhibitory concentrations (IC50) of several well-characterized inhibitors of the ERK and AKT pathways.
Table 2: Comparison with Established ERK Pathway Inhibitors
| Inhibitor | Specific Target | Cell Line | IC50 (nM) | Reference |
| Ulixertinib (BVD-523) | ERK1/2 | A375 | 4.5 | |
| SCH772984 | ERK1/2 | A375 | 1.7 | |
| Trametinib | MEK1/2 | COLO205 | 0.92 | |
| Selumetinib (AZD6244) | MEK1/2 | BT-20 | 5.6 |
Table 3: Comparison with Established AKT Pathway Inhibitors
| Inhibitor | Specific Target | Cell Line | IC50 (nM) | Reference |
| Ipatasertib (GDC-0068) | Pan-AKT | LNCaP | 39 | |
| Capivasertib (AZD5363) | Pan-AKT | MCF7 | 440 | |
| MK-2206 | Pan-AKT | A549 | 12 | |
| AT7867 | AKT1/2/3 | U87MG | 32 (AKT1) |
Experimental Protocols
The validation of this compound's inhibitory effect on the ERK and AKT pathways primarily relies on assessing the phosphorylation status of key proteins in these cascades. Western blotting is a standard and effective method for this purpose.
Western Blotting Protocol for p-ERK and p-AKT
This protocol outlines the key steps for determining the levels of phosphorylated ERK and AKT in response to treatment with an inhibitor like this compound.
-
Cell Culture and Treatment: Plate cells (e.g., SKBR-3, MDA-MB-231) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay Protocol
An in vitro kinase assay can provide a more direct measure of an inhibitor's effect on enzyme activity.
-
Reagents: Obtain recombinant active ERK2 or AKT1 kinase, a suitable substrate (e.g., myelin basic protein for ERK, GSK-3 fusion protein for AKT), ATP, and the inhibitor (this compound).
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P or using a luminescence-based detection system like ADP-Glo™).
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Termination: Stop the reaction.
-
Detection: Measure the amount of substrate phosphorylation. For radioactive assays, this can be done by separating the substrate by SDS-PAGE and autoradiography. For luminescence-based assays, a plate reader is used to measure the signal.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The available evidence indicates that this compound is a promising inhibitor of the Grb7 adapter protein, with demonstrated downstream effects on both the ERK and AKT signaling pathways in breast cancer cell lines. While current data qualitatively confirms its inhibitory activity, further studies are required to determine the precise IC50 values for the inhibition of ERK and AKT phosphorylation. Such quantitative data will be crucial for more direct comparisons with other established inhibitors and for advancing the development of this compound as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to conduct these important validation studies.
References
A Comparative Analysis of G7-18Nate and Other Grb2 Inhibitors for Researchers
This guide provides a detailed comparison of G7-18Nate and other inhibitors targeting the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in receptor tyrosine kinase (RTK) signaling pathways, making it a key target for therapeutic intervention in various cancers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of Grb2 inhibition.
Mechanism of Action of Grb2 Inhibitors
Grb2 plays a pivotal role in cell signaling by linking activated RTKs to downstream effectors. It achieves this through its central SH2 domain, which binds to phosphotyrosine residues on activated receptors, and its two SH3 domains, which recruit proline-rich sequences on proteins like Son of Sevenless (SOS), a Ras guanine nucleotide exchange factor. This interaction ultimately activates the Ras/MAPK pathway, driving cell proliferation, differentiation, and survival.
Grb2 inhibitors primarily function by disrupting the interaction between the Grb2 SH2 domain and its phosphopeptide binding partners. By competitively binding to the SH2 domain, these inhibitors prevent the recruitment of Grb2 to activated receptors, thereby blocking downstream signaling.
Quantitative Comparison of Grb2 Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other notable Grb2 inhibitors. It is important to note that experimental conditions can vary between studies, potentially affecting direct comparability.
| Inhibitor | Type | Target Domain | Binding Affinity (K D ) | IC 50 | Cell-Based Activity |
| This compound | Peptide-based | SH2 | ~5.6 nM | Not widely reported | Inhibits EGF-stimulated cell proliferation |
| pYVNV-based peptides | Peptide | SH2 | 0.1-1 µM | Varies | Cellular activity often limited by permeability |
| Mimetics of pYVNV | Peptidomimetic | SH2 | 10-100 µM | Varies | Improved cell permeability over peptides |
| Small Molecule Inhibitors | Various | SH2 | µM to mM range | Varies | Variable, ongoing development |
Signaling Pathway and Experimental Workflow
To better visualize the mechanism of Grb2 and the points of inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Grb2 signaling pathway and point of inhibition.
Caption: General experimental workflow for Grb2 inhibitor evaluation.
Key Experimental Protocols
Below are detailed methodologies for key experiments used to characterize Grb2 inhibitors.
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay measures the disruption of the Grb2 SH2 domain's interaction with a fluorescently labeled phosphopeptide.
-
Materials:
-
Recombinant Grb2 SH2 domain protein.
-
Fluorescently labeled phosphopeptide (e.g., FITC-pYVNV).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20).
-
Test inhibitors.
-
384-well black plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a solution of the Grb2 SH2 domain and the fluorescently labeled phosphopeptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test inhibitors in the assay buffer.
-
Add the inhibitor dilutions to the wells of the 384-well plate.
-
Add the Grb2 SH2/phosphopeptide solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to determine the kinetics and affinity of the inhibitor binding to the Grb2 SH2 domain.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant Grb2 SH2 domain protein.
-
Test inhibitors.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS).
-
-
Procedure:
-
Immobilize the Grb2 SH2 domain protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Co-Immunoprecipitation (Co-IP) for In-Cell Target Engagement
Co-IP is used to assess whether an inhibitor can disrupt the interaction between Grb2 and its binding partners within a cellular context.
-
Materials:
-
Cell line expressing the target receptor (e.g., A431 cells for EGFR).
-
Growth factor (e.g., EGF).
-
Test inhibitor.
-
Lysis buffer.
-
Antibodies against Grb2 and the target receptor.
-
Protein A/G beads.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Culture the cells and treat them with the test inhibitor for a specified time.
-
Stimulate the cells with the growth factor to induce receptor phosphorylation.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with an antibody against the target receptor to form an immune complex.
-
Add Protein A/G beads to pull down the immune complex.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against Grb2 to detect the amount of Grb2 that co-immunoprecipitated with the receptor. A reduction in the Grb2 signal in inhibitor-treated samples indicates target engagement.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on cell growth.
-
Materials:
-
Cancer cell line dependent on the Grb2 signaling pathway.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Reagents for measuring cell viability (e.g., MTT, CellTiter-Glo).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
G7-18Nate: A Targeted Approach to Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer
Trastuzumab has significantly improved outcomes for patients with HER2-positive breast cancer; however, the development of resistance remains a major clinical challenge. The novel cyclic peptide inhibitor, G7-18Nate, offers a promising strategy to counteract this resistance by targeting the Growth factor receptor-bound protein 7 (Grb7), an adapter protein frequently co-amplified with HER2. This guide provides a comprehensive comparison of this compound's efficacy, mechanism of action, and supporting experimental data against other therapeutic alternatives for trastuzumab-resistant breast cancer.
Mechanism of Action: Disrupting the Grb7 Signaling Hub
This compound functions as a specific inhibitor of the Grb7-SH2 domain.[1][2] In HER2-positive breast cancer, Grb7 acts as a crucial signaling hub, linking upstream receptor tyrosine kinases like HER2 and non-receptor kinases such as Focal Adhesion Kinase (FAK) to downstream pathways that drive cell proliferation and migration.[3] By binding to the Grb7-SH2 domain, this compound effectively blocks these critical protein-protein interactions.[4][2] This disruption inhibits the activation of downstream effectors, including the RAS-MAPK and RAC1 pathways, which are pivotal for tumor progression.[3][5]
References
- 1. Frontiers | Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target [frontiersin.org]
- 2. Interaction of the non-phosphorylated peptide this compound with Grb7-SH2 domain requires phosphate for enhanced affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting GRB7-mediated signals for proliferation and migration in HER2 overexpressing breast tumor cells: GTP-ase rules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Selectivity of the this compound Inhibitor Peptide for the Grb7-SH2 Domain Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cyclic Peptide Inhibitors of the Grb7 Breast Cancer Target: Small Change in Cargo Results in Large Change in Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: G7-18Nate Disposal
Disclaimer: As "G7-18Nate" is a hypothetical compound with no available Safety Data Sheet (SDS), it must be handled and disposed of as a hazardous substance of unknown toxicity. The following procedures are based on established best practices for the management of novel or uncharacterized chemical waste in a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of the novel compound this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety & Hazard Assessment
Given the unknown nature of this compound, a conservative approach to safety is mandatory. Assume the substance is highly toxic, flammable, corrosive, and reactive.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. |
| Body Protection | A flame-resistant lab coat, chemical-resistant apron, long pants, and closed-toe shoes. |
| Respiratory | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation. |
This compound Waste Characterization Protocol
Before disposal, a thorough attempt must be made to characterize the waste stream containing this compound. This information is critical for proper waste segregation and disposal by your institution's EHS department.
Methodology:
-
Review Synthesis Records: Consult all laboratory notebooks and experimental records related to the synthesis and use of this compound.
-
Identify All Constituents: List all known chemicals, solvents, and reagents present in the this compound waste stream.
-
Estimate Concentrations: Provide the best possible estimate of the concentration of each component in the waste mixture.
-
Determine Potential Hazards: Based on the starting materials and reaction pathways, infer the potential hazards of this compound (e.g., reactivity, corrosivity, toxicity).
-
pH Testing: Carefully test the pH of the aqueous waste stream using pH paper or a calibrated meter.
-
Complete a Hazardous Waste Tag: Fill out your institution's hazardous waste tag as completely as possible. Clearly label the primary constituent as "this compound (Uncharacterized Novel Compound)" and list all other components and their estimated concentrations.
Step-by-Step Disposal Procedure
Step 1: Waste Collection
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition and free of contamination. For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling: Immediately label the waste container with a hazardous waste tag. Fill in all known information as per the Waste Characterization Protocol.
Step 2: Waste Segregation
-
Isolate this compound Waste: Do not mix this compound waste with any other waste streams (e.g., halogenated solvents, aqueous waste, solid waste) unless explicitly part of the experimental process.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated area, away from heat sources and incompatible chemicals.
Step 3: Spill & Emergency Procedures
-
Minor Spill (within fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit to absorb the material.
-
Place the absorbent material in a separate, sealed waste bag or container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
-
Clean the affected area with an appropriate solvent and then soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry to the laboratory.
-
Provide emergency responders with as much information as possible about the spill.
-
Step 4: Requesting Waste Pickup
-
Once the waste container is nearly full (at or below 90% capacity), or if waste has been accumulated for the maximum time allowed by your institution (e.g., 6 months), submit a chemical waste pickup request to your EHS department.
-
Ensure the waste tag is complete and legible.
Visual Workflow for this compound Disposal
Caption: Workflow for the safe disposal of the uncharacterized compound this compound.
Handling and Safety Protocols for G7-18Nate: Information Not Available
Extensive searches for "G7-18Nate" have yielded no specific safety, handling, or disposal information. This substance does not appear in publicly available chemical databases or scientific literature. The name may be an internal designator, a novel compound not yet publicly documented, or a potential misspelling.
It is critical to obtain the manufacturer's or supplier's Safety Data Sheet (SDS) before handling this substance. The SDS is the primary source for essential safety information, including required personal protective equipment (PPE), emergency procedures, and disposal guidelines.
In the absence of specific data for this compound, it is recommended to adhere to the general best practices for handling potentially hazardous, uncharacterized research chemicals. This approach, known as "handling as hazardous," ensures a high level of protection.
General Recommendations for Handling Uncharacterized Chemicals
1. Personal Protective Equipment (PPE)
Always assume the substance is hazardous in the absence of data. The following table outlines standard PPE for handling unknown research chemicals.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield should be worn over safety glasses if there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves are required. Given the unknown nature of this compound, select gloves with broad chemical resistance, such as nitrile or neoprene. Double-gloving is recommended. |
| Body Protection | A flame-resistant laboratory coat is essential. For larger quantities or procedures with a high risk of splashes, a chemically resistant apron or suit should be worn. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation exposure. If a fume hood is not available, a properly fitted respirator may be required. |
2. Operational and Disposal Plans
A clear workflow for handling and disposal is crucial to minimize risk. The following diagram illustrates a standard operational workflow for managing uncharacterized research chemicals.
Caption: Standard workflow for handling uncharacterized chemicals.
3. Experimental Protocols
Without specific data on this compound, no detailed experimental protocols can be provided. All procedures should be developed with the assumption of high toxicity and reactivity.
Recommendations:
-
Start with small quantities: Initial experiments should use the smallest possible amounts of the substance.
-
Work in a controlled environment: All manipulations must be performed within a certified chemical fume hood.
-
Have emergency plans in place: Ensure immediate access to an emergency shower, eyewash station, and appropriate fire extinguisher. All personnel should be familiar with emergency shutdown procedures.
Disclaimer: This information is a general guide for handling unknown chemicals and is not a substitute for a substance-specific Safety Data Sheet. The user is solely responsible for ensuring safe handling practices. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
